Orfamide B
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C63H112N10O17 |
|---|---|
Molekulargewicht |
1281.6 g/mol |
IUPAC-Name |
(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41-,42+,43-,44-,45-,46-,47+,48+,51+,52-,53+/m0/s1 |
InChI-Schlüssel |
FPMIEPCWEZBKGP-ZNKWEIEPSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Orfamide B from Pseudomonas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B is a cyclic lipopeptide (CLP) belonging to the orfamide family of biosurfactants produced by various species of the bacterium Pseudomonas.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including insecticidal, antifungal, and anti-oomycete properties.[1][3][4] this compound, specifically produced by Pseudomonas sp. CMR5c and CMR12a, plays a role in the biocontrol activity of these strains against plant pathogens.[1][2][3] This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound from Pseudomonas.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a non-ribosomal peptide synthetase (NRPS) system.[5][6] This complex enzymatic machinery allows for the incorporation of non-proteinogenic amino acids and the creation of a diverse array of natural products. The core of the orfamide biosynthesis pathway is encoded by the ofa gene cluster, which comprises three primary genes: ofaA, ofaB, and ofaC.[1][3] These genes encode the multi-modular NRPS enzymes responsible for the sequential assembly of the peptide backbone of the molecule.
The synthesis process is initiated with the incorporation of a fatty acid tail, followed by the stepwise addition of ten amino acids.[1][3][6] Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The key domains within each NRPS module are:
-
Adenylation (A) domain: Selects and activates the specific amino acid.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly added amino acid.
The process culminates with the cyclization and release of the final lipopeptide, a reaction catalyzed by a terminal thioesterase (TE) domain.[1][3][5] The production of orfamides is also known to be regulated by LuxR-type transcriptional regulators.[1][4]
Caption: Biosynthesis pathway of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the isolation and purification of this compound from Pseudomonas sp. cultures.
Protocol 1: Bacterial Culture and Orfamide Production
-
Inoculum Preparation: A seed culture is prepared by inoculating a single colony of Pseudomonas sp. CMR5c or CMR12a into a 250 mL flask containing 50 mL of liquid King's B (KB) medium.[1][5]
-
Incubation: The seed culture is incubated on a rotary shaker at 28°C for 24 hours.[1][5]
-
Large-Scale Culture: The seed culture is then used to inoculate 2 L flasks, each containing 500 mL of liquid KB medium.[1][5]
-
Production Phase: The large-scale cultures are incubated at 28°C with a stirring rate of 150 rpm for 48 hours to allow for sufficient production of this compound.[1][5]
Protocol 2: Extraction and Purification of this compound
-
Cell Removal: The bacterial culture is harvested and centrifuged at 10,000 x g for 10 minutes to pellet the cells. The supernatant is collected for further processing.[1][5]
-
Acid Precipitation: The pH of the supernatant is adjusted to 2.0 using 6 M hydrochloric acid. This acidification step causes the precipitation of the lipopeptides, including this compound. The acidified supernatant is then kept overnight at 4°C.[1]
-
Collection of Crude Extract: The precipitate containing the crude this compound is collected by centrifugation.[5]
-
Solid-Phase Extraction (SPE):
-
The crude extract is dissolved in an appropriate solvent.
-
The dissolved extract is loaded onto a C18 SPE cartridge.[1]
-
The cartridge is washed with a low concentration of acetonitrile (e.g., 20%) to remove polar impurities.[5]
-
This compound is eluted using a higher concentration of acetonitrile (e.g., 80% and 100% acetonitrile fractions are often active).[1]
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The this compound-containing fractions from the SPE step are further purified using RP-HPLC.[7]
-
A C18 column is typically employed with a gradient of acetonitrile and water.[5]
-
The elution profile is monitored using a UV detector, and the fractions corresponding to the this compound peak are collected.
-
Caption: Experimental workflow for the isolation of this compound.
Data Presentation
While specific quantitative yields for this compound production are not extensively detailed in the literature, the following table summarizes the structural and bioactivity data available for this compound and related compounds.
| Compound | Producing Strain(s) | Molecular Formula | Amino Acid at Position 4 | Fatty Acid Chain | Bioactivity |
| This compound | Pseudomonas sp. CMR5c, CMR12a | Not explicitly stated | Isoleucine | C14 | Affects hyphal growth of Rhizoctonia solani, contributes to biocontrol activity.[1][3] |
| Orfamide A | P. protegens group | Not explicitly stated | Valine | Not explicitly stated | Insecticidal activity against aphids, active against Magnaporthe oryzae and Rhizoctonia solani.[1] |
| Orfamide G | Pseudomonas sp. CMR5c | Not explicitly stated | Isoleucine | C16 | Active against Magnaporthe oryzae and Rhizoctonia solani.[1] |
Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, which aids in sequencing the peptide chain.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are employed to determine the precise chemical structure, including the stereochemistry of the amino acid residues.[1][3]
The biological activity of purified this compound can be assessed through various bioassays, such as antifungal assays against plant pathogens like Rhizoctonia solani and oomycetes.[1]
Conclusion
This compound represents a promising natural product with significant potential in the development of novel biocontrol agents for agriculture. The methodologies outlined in this guide provide a robust framework for the consistent isolation and purification of this compound, enabling further research into its mode of action, structure-activity relationships, and potential applications in sustainable agriculture and drug development. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology approaches to enhance its production or generate novel, more potent analogs.
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Ecomycins: A Technical Guide to a Novel Antifungal Agent from Pseudomonas viridiflava
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Soil bacteria, particularly species of the genus Pseudomonas, have proven to be a rich source of bioactive secondary metabolites. This technical guide provides an in-depth overview of ecomycins, a family of potent lipopeptide antimycotics produced by the soil bacterium Pseudomonas viridiflava. Ecomycins exhibit significant, broad-spectrum activity against a range of clinically relevant fungi, including yeasts and filamentous molds. This document details the discovery, chemical properties, and proposed mechanism of action of ecomycins. Furthermore, it provides comprehensive experimental protocols for the cultivation of P. viridiflava, and the isolation, purification, and antifungal susceptibility testing of ecomycins. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and the proposed signaling pathway are visualized using diagrams.
Introduction
Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, are a growing public health concern. The challenges in treating these infections are exacerbated by the limited arsenal of available antifungal drugs and the increasing prevalence of resistance to existing therapies. Consequently, there is an urgent need to discover and develop novel antifungal compounds.
Soil microorganisms, engaged in constant chemical warfare for survival, represent a vast and largely untapped reservoir of novel natural products with diverse biological activities. Among these, bacteria of the genus Pseudomonas are well-documented producers of a wide array of secondary metabolites, including potent antimicrobial agents. Pseudomonas viridiflava, a plant-associated bacterium, produces a unique family of peptide antimycotics known as ecomycins.[1][2][3] These compounds have demonstrated significant bioactivity against a wide range of human and plant pathogenic fungi, making them promising candidates for further drug development.[1][2][3]
This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the current knowledge on ecomycins and detailed methodologies for their study.
Discovery and Chemical Properties of Ecomycins
Ecomycins were first isolated from liquid cultures of Pseudomonas viridiflava.[1][2][3] They are a family of lipopeptides, with ecomycins B and C being the most well-characterized members.
Table 1: Physicochemical Properties of Ecomycins
| Property | Ecomycin B | Ecomycin C |
| Molecular Mass (Da) | 1153 | 1181 |
| Amino Acid Composition | β-hydroxyaspartic acid, homoserine, threonine, serine, alanine, glycine, one unknown amino acid | β-hydroxyaspartic acid, homoserine, threonine, serine, alanine, glycine, one unknown amino acid |
| Other Components | Fatty acid moiety | Fatty acid moiety |
Data sourced from Miller et al. (1998).[1][2][3]
Mechanism of Action
While the precise mechanism of action for ecomycins has not been definitively elucidated, their lipopeptide nature strongly suggests an interaction with the fungal cell membrane. Lipopeptides are known to insert their lipid tail into the lipid bilayer of the cell membrane, disrupting its integrity. This can lead to the formation of pores or channels, causing leakage of essential cellular components and ultimately leading to cell death. This proposed mechanism is consistent with the broad-spectrum fungicidal activity observed for ecomycins.
A probable target within the fungal cell membrane is ergosterol, the primary sterol in fungi, which is absent in mammalian cells. Interaction with ergosterol could facilitate the membrane-disrupting activity of ecomycins.
Figure 1: Proposed signaling pathway for the antifungal action of ecomycins.
Antifungal Activity
Ecomycins exhibit potent activity against a variety of clinically significant fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antifungal activity.
Table 2: In Vitro Antifungal Activity of Ecomycin B (MIC in µg/mL)
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 31 |
| Cryptococcus neoformans | 4.0 |
Data represents the minimum inhibitory concentration required to inhibit fungal growth and is sourced from Miller et al. (1998).[1][2][3] Further research is needed to establish the full spectrum of activity against other fungal species.
Experimental Protocols
This section provides detailed methodologies for the production, isolation, purification, and evaluation of the antifungal activity of ecomycins.
Production of Ecomycins
Figure 2: Experimental workflow for the production of ecomycins.
Protocol 5.1: Cultivation of Pseudomonas viridiflava for Ecomycin Production
-
Inoculum Preparation: Prepare a seed culture of Pseudomonas viridiflava by inoculating a single colony into 50 mL of a suitable liquid medium, such as Potato Dextrose Broth (PDB) or King's B Broth. Incubate at 25-28°C for 24-48 hours with shaking (200 rpm).
-
Production Culture: Inoculate a larger volume of production medium (e.g., 1 L of PDB) with the seed culture (typically a 1-5% v/v inoculum).
-
Incubation: Incubate the production culture at 25-28°C for 5-7 days with vigorous shaking (200 rpm) to ensure adequate aeration.
-
Harvesting: After the incubation period, harvest the culture by centrifugation at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted ecomycins.
Isolation and Purification of Ecomycins
Figure 3: Experimental workflow for the isolation and purification of ecomycins.
Protocol 5.2: Isolation and Purification by High-Performance Liquid Chromatography (HPLC)
-
Acid Precipitation: Adjust the pH of the collected supernatant to 2.0 with concentrated HCl and allow it to stand at 4°C overnight to precipitate the lipopeptides.
-
Collection of Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 30 minutes. Discard the supernatant and resuspend the pellet in a minimal volume of methanol. Centrifuge again to remove any insoluble material. The resulting methanol-soluble fraction contains the crude ecomycin extract.
-
Solvent Evaporation: Evaporate the methanol from the crude extract under reduced pressure to obtain a dried crude powder.
-
Reverse-Phase HPLC (RP-HPLC):
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile at 214 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Bioassay of Fractions: Test the collected fractions for antifungal activity using the method described in Protocol 5.3 to identify the fractions containing ecomycins.
-
Lyophilization: Pool the active fractions and lyophilize to obtain purified ecomycins as a white powder.
Antifungal Susceptibility Testing
Protocol 5.3: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).
-
Prepare a suspension of fungal cells or conidia in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Ecomycin Dilutions:
-
Prepare a stock solution of purified ecomycin in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the ecomycin stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the ecomycin dilutions.
-
Include a growth control well (fungal inoculum in medium without ecomycin) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of ecomycin that causes a significant inhibition of visible fungal growth compared to the growth control.
Conclusion and Future Directions
Ecomycins from Pseudomonas viridiflava represent a promising class of natural antifungal agents. Their potent activity against clinically important fungal pathogens, coupled with a likely mechanism of action that targets the fungal cell membrane, makes them attractive candidates for further investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanism of action of ecomycins, including their interaction with ergosterol and other membrane components.
-
Determining the full spectrum of antifungal activity against a wider range of fungal pathogens, including resistant strains.
-
Optimizing the production of ecomycins through fermentation technology and genetic engineering of the producer strain.
-
Conducting in vivo studies to evaluate the efficacy and safety of ecomycins in animal models of fungal infections.
The in-depth technical information and detailed protocols provided in this guide are intended to facilitate further research and development of ecomycins as a potential new generation of antifungal therapeutics.
References
- 1. Candida lusitaniae MICs to the echinocandins are elevated but FKS-mediated resistance is rare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antifungal activity of eumelanin-inspired indoylenepheyleneethynylene against Cryptococcus neoformans [frontiersin.org]
Orfamide B: A Technical Guide to a Promising Biocontrol Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B is a cyclic lipopeptide (CLP) secondary metabolite produced by various strains of Pseudomonas protegens and related species.[1][2] As a member of the orfamide family of biosurfactants, it has garnered significant attention for its potent biological activities, including antifungal, insecticidal, and zoosporicidal properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, mechanism of action, quantitative efficacy, and the experimental protocols used for its study.
Chemical Structure and Properties
This compound is a cyclic lipodepsipeptide, consisting of a ten-amino-acid peptide chain cyclized into a lactone ring and attached to a lipid tail. The primary structure of this compound differs from the more commonly studied Orfamide A by a single amino acid substitution at the fourth position, where this compound contains an isoleucine instead of a valine.[1][2] The fatty acid chain length can also vary, with this compound typically containing a C14 fatty acid.[1]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[1][4] This process occurs independently of ribosomal protein synthesis. The genetic blueprint for this machinery is encoded within the orfamide biosynthetic gene cluster.
The Orfamide Gene Cluster
The orfamide gene cluster comprises three core NRPS genes: ofaA, ofaB, and ofaC.[1][4][5] These genes encode the modules responsible for the selection, activation, and condensation of the specific amino acids that constitute the this compound peptide backbone.[1][4] Each module within the NRPS contains specific domains (Adenylation, Thiolation, and Condensation) that work in a coordinated, assembly-line fashion.[1][6] The gene cluster also includes a terminal thioesterase (TE) domain, which is responsible for the cyclization and release of the final lipopeptide product.[1][4]
Regulation of Biosynthesis
The production of orfamides is under the control of LuxR-type transcriptional regulators.[5][6] In Pseudomonas sp. CMR12a, two such regulators, OfaR1 (upstream) and OfaR2 (downstream), flank the orfamide biosynthesis gene cluster and are crucial for its expression.[5] The GacA/GacS two-component system, a global regulator of secondary metabolism in many Pseudomonas species, also plays a role in controlling the expression of the orfamide gene cluster.[5][7]
Quantitative Data on Biological Activity
This compound has demonstrated significant efficacy against a range of plant pathogens. The following tables summarize the key quantitative data from various studies.
| Target Organism | Assay | Concentration (µM) | Effect | Reference |
| Rhizoctonia solani AG 4-HGI | Hyphal Branching | 100 | Increased hyphal branching | [1] |
| Magnaporthe oryzae VT5M1 | Appressorium Formation | 50 | No appressoria formed | [1][4] |
| Pythium ultimum | Zoospore Lysis | 25 | Lysis within 55-70 seconds | [1] |
| Phytophthora porri CBS 127099 | Zoospore Lysis | 25 | Lysis within 55-70 seconds | [1] |
Mechanism of Action
The primary mechanism of action for this compound and other orfamides is believed to be their interaction with and disruption of cellular membranes.[8] As biosurfactants, they can insert into the lipid bilayers of target organisms, leading to pore formation, loss of membrane integrity, and ultimately cell lysis. This is particularly evident in their rapid lytic effect on the zoospores of oomycete pathogens.[1][8]
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on established protocols.
Isolation and Purification of this compound
1. Bacterial Culture and Crude Extraction:
-
Culture Pseudomonas sp. CMR5c or a similar this compound-producing strain in a suitable liquid medium.
-
After incubation, acidify the cell-free supernatant to precipitate the lipopeptides.[4]
-
Collect the precipitate by centrifugation at 10,000 x g for 10 minutes.[4]
-
Extract the precipitate with methanol and collect the organic phase after a second centrifugation step.[4]
-
Dry the organic phase to yield the crude extract.[4]
2. Purification:
-
Subject the crude extract to solid-phase extraction (SPE) using a C18 cartridge with a stepwise gradient of acetonitrile/water.[4]
-
Monitor fractions for the presence of CLPs using a droplet collapse assay and confirm with UPLC-MS analysis.[4]
-
Perform semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on the positive fractions to isolate pure this compound.[4]
Structural Characterization
1. Mass Spectrometry (MS):
-
Utilize high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the molecular formula of the purified compound.[9][10]
-
Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that help in sequencing the amino acid residues.[9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D (¹H and ¹³C) and 2D (COSY, TOCSY, ROESY) NMR spectra to elucidate the planar structure and stereochemistry of the amino acids and the fatty acid tail.[1][4]
Bioactivity Assays
1. Zoospore Lysis Assay:
-
Prepare zoospore suspensions of oomycete pathogens such as Pythium ultimum or Phytophthora porri.[1][4]
-
Incubate the zoospores with varying concentrations of purified this compound.[1][4]
-
Observe the suspension under a microscope and record the time required for zoospore lysis to occur.[1][4]
2. Hyphal Branching Assay:
-
Grow the fungal pathogen Rhizoctonia solani on a suitable agar medium.[1]
-
Introduce different concentrations of this compound to the growing mycelium.[1]
-
After a defined incubation period, observe the hyphal morphology under a microscope and quantify the degree of branching compared to a control.[1]
3. Appressorium Formation Assay:
-
Induce appressorium formation in Magnaporthe oryzae conidia on a hydrophobic surface.[1][6]
-
Treat the conidia with various concentrations of this compound.[1][6]
-
After incubation, quantify the percentage of conidia that have successfully formed appressoria compared to an untreated control.[1][6]
Conclusion
This compound, a cyclic lipopeptide from Pseudomonas protegens, demonstrates significant potential as a biocontrol agent due to its potent activity against a broad spectrum of plant pathogens. Its biosynthesis via a well-defined NRPS system and its membrane-disrupting mechanism of action make it an interesting candidate for further research and development in agriculture and potentially in pharmaceuticals. The detailed protocols provided in this guide offer a foundation for researchers to further explore the properties and applications of this promising secondary metabolite.
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]
- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coregulation of the cyclic lipopeptides orfamide and sessilin in the biocontrol strain Pseudomonas sp. CMR12a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. bioaustralis.com [bioaustralis.com]
- 9. Discovery of New Cyclic Lipodepsipeptide Orfamide N via Partnership with Middle School Students from the Boys and Girls Club - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Orfamide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Orfamide B is a cyclic lipopeptide natural product belonging to the orfamide family, which are produced by various species of Pseudomonas bacteria.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antifungal, insecticidal, and biosurfactant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, along with detailed experimental protocols for its isolation, characterization, and bioactivity assessment.
Chemical Structure and Properties
This compound is a decapeptide linked to a fatty acid tail, forming a cyclic lactone structure. The peptide sequence of this compound has been determined to be Leu-Glu-Thr-Val-Leu-Ser-Leu-Leu-Ser-Val.[1] This sequence is identical to that of Orfamide A, with the exception of the fourth amino acid residue, which is Val in this compound and Ile in Orfamide A.[1][2] The fatty acid tail of this compound is a 3-hydroxytetradecanoic acid.[1] The structure of this compound has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][3][4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 939960-35-7 | [5] |
| Molecular Formula | C₆₃H₁₁₂N₁₀O₁₇ | [5] |
| Molecular Weight | 1281.6 g/mol | [5] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | [5] |
| Storage Temperature | -20°C | [5] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, making it a promising candidate for various applications in agriculture and medicine.
Antifungal Activity
This compound has demonstrated significant antifungal activity against the plant pathogenic fungus Rhizoctonia solani.[1] It has been shown to suppress mycelial growth and induce hyphal branching in this fungus.[1] The antifungal activity of the orfamides is attributed to their ability to disrupt the integrity of fungal cell membranes, leading to increased permeability and leakage of cellular contents.[6]
Insecticidal Activity
Orfamides, including this compound, have been shown to possess insecticidal properties.[1][2] While specific quantitative data for this compound's insecticidal activity is not as extensively documented as for Orfamide A, the structural similarity suggests a comparable mode of action. The insecticidal effects are thought to be mediated by the surfactant properties of the lipopeptides, which can disrupt insect cell membranes.
Bacterial Swarming Motility
This compound plays a crucial role as a biosurfactant in facilitating the swarming motility of its producing bacterium, Pseudomonas sp. CMR5c.[1] Swarming motility is a collective, flagella-driven movement of bacteria across a semi-solid surface. The production of biosurfactants like this compound reduces the surface tension, enabling the bacteria to move in a coordinated manner.[7] This motility is often associated with virulence and biofilm formation.[7]
Signaling Pathways
The biosynthesis of this compound is a complex process regulated by intricate signaling networks within the bacterium. The primary regulatory pathway is the Gac/Rsm signal transduction system, which in turn controls the expression of LuxR-type transcriptional regulators that directly modulate the expression of the orfamide biosynthesis (ofa) gene cluster.[1][8][9]
Experimental Protocols
Isolation and Purification of this compound
This protocol describes the extraction and purification of this compound from a Pseudomonas culture.[1][10]
-
Bacterial Culture: Inoculate a suitable liquid medium (e.g., King's B medium) with a pure culture of the this compound-producing Pseudomonas strain. Incubate with shaking for 48-72 hours at 28°C.
-
Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.
-
Acid Precipitation: Collect the supernatant and acidify to pH 2.0 with 6 M HCl. Store at 4°C overnight to allow for the precipitation of the lipopeptides.
-
Crude Extraction: Centrifuge the acidified supernatant at 12,000 x g for 20 minutes to collect the crude precipitate.
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in methanol.
-
Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with a stepwise gradient of increasing concentrations of acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100%).
-
Collect the fractions and analyze for the presence of this compound using a droplet collapse assay or UPLC-MS.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the fractions containing this compound and dry them down.
-
Dissolve the dried material in a suitable solvent (e.g., methanol).
-
Purify the sample using a semi-preparative C18 RP-HPLC column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and MS.
-
-
Final Product: Lyophilize the purified fraction to obtain pure this compound as a white powder.
Structure Elucidation by NMR Spectroscopy
The following provides a general protocol for the NMR analysis of this compound.[4][5]
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent such as deuterated acetonitrile (CD₃CN) or deuterated methanol (CD₃OD).
-
NMR Experiments: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: To obtain an overview of the proton signals.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system (i.e., within an amino acid residue).
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the ester linkage.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the 3D conformation.
-
Antifungal Bioassay against Rhizoctonia solani
This protocol details an in vitro assay to evaluate the antifungal activity of this compound.[6]
-
Fungal Culture: Grow R. solani on potato dextrose agar (PDA) plates at 25°C for 3-5 days.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired test concentrations.
-
Assay Setup:
-
Prepare PDA plates amended with different concentrations of this compound.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing R. solani culture onto the center of each plate.
-
Use a PDA plate with the solvent alone as a negative control.
-
-
Incubation and Measurement: Incubate the plates at 25°C and measure the radial growth of the fungal mycelium at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC₅₀ (half-maximal effective concentration) value.
Swarming Motility Assay
This protocol describes a method to assess the role of this compound in bacterial swarming motility.[7][11]
-
Preparation of Swarm Plates: Prepare a semi-solid agar medium (e.g., 0.6% agar in a suitable nutrient broth). For complementation assays, add different concentrations of purified this compound to the autoclaved and cooled medium before pouring the plates.
-
Bacterial Inoculum: Grow the bacterial strain to be tested overnight in a liquid medium.
-
Inoculation: Spot a small volume (2-5 µL) of the overnight culture onto the center of the swarm plates.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.
-
Observation: Observe and measure the diameter of the swarm colony.
Conclusion
This compound is a fascinating natural product with a unique chemical structure and a diverse range of biological activities. Its potential applications in agriculture as a biofungicide and bioinsecticide, as well as its role in bacterial ecology, make it a subject of ongoing research. The detailed protocols provided in this guide offer a solid foundation for scientists and researchers to further explore the properties and potential of this promising cyclic lipopeptide.
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]
The Biological Activity of Orfamide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B is a cyclic lipopeptide (CLP) belonging to the orfamide family, naturally produced by various Pseudomonas species, including Pseudomonas sp. CMR5c and CMR12a.[1][2] These biosurfactants have garnered significant attention within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its antifungal and insecticidal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic and biocontrol agents.
Core Biological Activities
This compound exhibits a range of biological activities, primarily centered around its ability to disrupt cellular membranes. Its key functions include potent antifungal action against a variety of plant pathogens, notable insecticidal effects, and a role in facilitating bacterial motility.
Antifungal Activity
This compound is a broad-spectrum antifungal agent, demonstrating efficacy against several economically important plant pathogens.[3][4][5] Its primary mechanism of action involves the perturbation and disruption of the fungal plasma membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[2]
A key target of this compound in the rice blast fungus, Magnaporthe oryzae, is the inhibition of appressorium formation, a crucial step for host penetration.[1][3][4][5] This is achieved through the disruption of the plasma membrane, which in turn is believed to inhibit the Pmk1 signaling pathway, a critical pathway for appressorium development.[2]
This compound also demonstrates potent activity against oomycete pathogens such as Phytophthora and Pythium, causing rapid lysis of their motile zoospores.[1][3][4][5] Furthermore, it affects the mycelial growth of the soil-borne pathogen Rhizoctonia solani by inducing increased hyphal branching, which can impair the fungus's ability to colonize plant tissues.[2][3]
Insecticidal Activity
In addition to its antifungal properties, this compound contributes to the insecticidal activity of the bacteria that produce it.[6] While the precise mechanism of action is still under investigation, it is hypothesized that its surfactant properties play a crucial role.[7] By disrupting the integrity of insect cell membranes, this compound can lead to cell lysis and contribute to insect mortality.[7]
Bacterial Swarming Motility
This compound is also a key determinant in the swarming motility of its producing bacterial strains.[3][8] Swarming motility, a coordinated movement of bacteria across a surface, is often associated with virulence and biofilm formation. This compound, as a biosurfactant, reduces the surface tension, enabling the bacteria to spread and colonize new environments.[8]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound against various target organisms.
| Target Organism | Assay Type | Effective Concentration of this compound | Reference |
| Magnaporthe oryzae | Inhibition of Appressorium Formation | 50 µM (reduces disease lesions) | [2] |
| Rhizoctonia solani | Hyphal Branching Assay | 100 µM (induces increased branching) | [2] |
| Phytophthora porri | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70 seconds) | [2] |
| Pythium ultimum | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70 seconds) | [2] |
| Activity | Assay Type | This compound Concentration | Observed Effect | Reference |
| Bacterial Motility | Swarming Motility Assay | 25 µg/mL | Full restoration of swarming in an orfamide-deficient mutant | [8] |
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Action
The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane. This interaction leads to a cascade of events culminating in cell death. In the case of Magnaporthe oryzae, this membrane disruption is linked to the inhibition of the Pmk1 signaling pathway, which is essential for the formation of the appressorium, a specialized infection structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical, Genetic, and Zoosporicidal Properties of Cyclic Lipopeptide Surfactants Produced by Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Orfamide B Producing Bacterial Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bacterial strains known to produce Orfamide B, a cyclic lipopeptide with significant potential in biocontrol and pharmaceutical applications. This document details the producing organisms, their biosynthetic pathways, regulatory networks, and comprehensive experimental protocols for the cultivation, extraction, and purification of this compound.
Introduction to this compound
This compound is a cyclic lipopeptide belonging to the orfamide family, which are biosurfactants produced by various Pseudomonas species.[1][2][3] These molecules are synthesized non-ribosomally and are characterized by a 10-amino acid peptide chain linked to a 3-hydroxy fatty acid tail.[1][4] this compound differs from its more commonly studied counterpart, Orfamide A, by a single amino acid substitution at the fourth position of the peptide ring (isoleucine in this compound versus valine in Orfamide A).[1][4] Orfamides have garnered significant interest due to their diverse biological activities, including the lysis of oomycete zoospores, antifungal properties against pathogens like Rhizoctonia solani, and insecticidal activity.[1][4]
This compound Producing Bacterial Strains
Genetic and chemical analyses have revealed that while Pseudomonas protegens strains are the primary producers of Orfamide A, specific strains of related Pseudomonas species are known to produce this compound as their main orfamide compound.[1][2][3]
The primary bacterial strains identified as this compound producers are:
-
Pseudomonas sp. CMR5c : A biocontrol strain isolated from the roots of cocoyam.[1][5]
-
Pseudomonas sp. CMR12a : Another biocontrol strain also isolated from cocoyam roots in Cameroon, which produces both this compound and another class of cyclic lipopeptides called sessilins.[1][5]
These strains have been shown to produce a variety of orfamide homologs, with this compound being a major component.[1]
Biosynthesis of this compound
The biosynthesis of this compound is governed by a large non-ribosomal peptide synthetase (NRPS) gene cluster.[1] This cluster contains three core structural genes: ofaA , ofaB , and ofaC .[1] These genes encode the multimodular enzymes responsible for the assembly of the 10-amino acid peptide chain and its subsequent cyclization and release.[1]
Downstream of the ofaC gene, there are two transporter genes, macA and macB , which are believed to be involved in the secretion of the synthesized orfamide molecules.[5]
Regulatory Pathways for this compound Production
The production of this compound is a tightly regulated process, primarily controlled by LuxR-type transcriptional regulators and the global Gac-Rsm signal transduction pathway.
LuxR-Type Regulation
The ofa gene cluster in this compound-producing strains is flanked by luxR-type transcriptional regulator genes.[1][5] For instance, in Pseudomonas sp. CMR12a, a luxR homolog designated ofaR1 is located upstream of the ofa gene cluster, and another, ofaR2 , is situated downstream.[5] Deletion of ofaR1 and ofaR2 has been shown to abolish the production of orfamides, indicating their critical role as positive regulators of the biosynthetic genes.[5]
Gac-Rsm Pathway
The Gac-Rsm (Global Antibiotic and Cyanide control) pathway is a two-component system that acts as a global regulator of secondary metabolite production in many Pseudomonas species. The sensor kinase, GacS, responds to environmental signals and autophosphorylates. This phosphate group is then transferred to the response regulator, GacA. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs, in turn, sequester translational repressor proteins like RsmA and RsmE, which would otherwise bind to the mRNA of target genes (including those for secondary metabolite biosynthesis) and inhibit their translation. By sequestering these repressor proteins, the Gac-Rsm pathway allows for the translation of the ofa genes and subsequent production of this compound.
Regulatory cascade for this compound production.
Data Presentation: Quantitative Analysis
| Bacterial Strain | Culture Volume (mL) | Compound | Purified Yield (mg) | Reference |
| Pseudomonas sp. CMR5c | 500 | This compound | 33.54 | [1] |
| Pseudomonas sp. CMR5c | 500 | Orfamide G | 9.4 | [1] |
| Pseudomonas sp. CMR5c | 500 | Unidentified Orfamide | 5.8 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of this compound-producing Pseudomonas strains and the subsequent extraction and purification of the target compound.
Bacterial Cultivation
Objective: To produce a sufficient biomass of Pseudomonas sp. CMR5c or CMR12a for the extraction of this compound.
Materials:
-
Pseudomonas sp. CMR5c or CMR12a
-
King's B (KB) medium
-
250 mL and 2 L Erlenmeyer flasks
-
Rotary shaker
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony of the desired Pseudomonas strain into a 250 mL flask containing 50 mL of liquid KB medium.
-
Incubation: Incubate the seed culture on a rotary shaker at 150 rpm and 28°C for 24 hours.[1]
-
Large-Scale Culture: Inoculate 2 L flasks, each containing 500 mL of liquid KB medium, with the seed culture.
-
Production Phase: Incubate the large-scale cultures at 28°C with a stirring rate of 150 rpm for 48 hours to allow for the production of this compound.[1]
Extraction and Purification of this compound
The purification of this compound is a multi-step process involving crude extraction, semi-purification via Solid-Phase Extraction (SPE), and final polishing using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Workflow for the extraction and purification of this compound.
Protocol 2.1: Crude Extraction via Acid Precipitation
-
Cell Removal: Harvest the bacterial culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant.[1]
-
Acidification: Acidify the supernatant to a pH of 2.0 using 6 M hydrochloric acid. This will cause the lipopeptides, including this compound, to precipitate out of the solution.[1]
-
Precipitation: Keep the acidified supernatant at 4°C overnight to allow for complete precipitation.[1]
-
Collection of Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to collect the crude precipitate.[1]
-
Methanol Extraction: Extract the precipitate with methanol. The organic phase, containing the orfamides, is collected after centrifugation at 10,000 x g for 10 minutes.[1]
-
Drying: The organic phase is dried at room temperature to yield the crude extract.[1]
Protocol 2.2: Semi-Purification by Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by HPLC-grade water.
-
Sample Loading: Dissolve the dried crude extract in a minimal volume of methanol and load it onto the conditioned C18 cartridge.
-
Step-Gradient Elution: Elute the bound compounds using a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100% v/v).[1]
-
Fraction Analysis: Analyze each fraction for the presence of orfamides using a droplet collapse assay and confirm with UPLC-MS.[1]
-
Pooling and Drying: Pool the active fractions containing this compound and dry them.[1]
Protocol 2.3: Final Purification by RP-HPLC
-
Sample Preparation: Dissolve the semi-purified, dried extract in the initial mobile phase (e.g., 90% acetonitrile in water with 0.1% Trifluoroacetic acid).
-
HPLC Separation: Inject the sample onto a semi-preparative C18 column. The separation is achieved using a gradient of 90-100% (v/v) acetonitrile in water over 30 minutes.[1]
-
Fraction Collection: Collect the fractions corresponding to the this compound peak, monitoring the elution profile at 214 nm.[1]
-
Solvent Removal: Remove the HPLC solvent from the purified fraction, typically by lyophilization, to yield pure this compound.
Conclusion
Pseudomonas sp. CMR5c and CMR12a are key bacterial strains for the production of this compound, a cyclic lipopeptide with promising biocontrol and therapeutic applications. The biosynthesis of this compound is orchestrated by the ofa gene cluster, under the tight control of LuxR-type regulators and the global Gac-Rsm pathway. The detailed protocols provided in this guide offer a robust framework for the cultivation of these strains and the successful isolation and purification of this compound for further research and development. Further studies focusing on the optimization of fermentation conditions could lead to enhanced yields of this valuable secondary metabolite.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 5. Coregulation of the cyclic lipopeptides orfamide and sessilin in the biocontrol strain Pseudomonas sp. CMR12a - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Orfamide B: An In-depth Technical Guide on its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial antimicrobial screening of Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species. The document summarizes its known antimicrobial activities, details the experimental protocols used for its assessment, and visualizes key mechanisms and workflows. The primary focus of this compound's bioactivity, as established by current research, is centered on its potent antifungal and anti-oomycete properties, with limited to no significant antibacterial effects observed.
Quantitative Data on Antimicrobial Activity
The antimicrobial spectrum of this compound has been primarily investigated against fungal and oomycete plant pathogens. The following tables summarize the available quantitative data on its bioactivity.
Table 1: Antifungal Activity of this compound
| Target Fungus | Observed Effect | Effective Concentration | Citation |
| Rhizoctonia solani AG 4-HGI | Increased hyphal branching | 100 μM | [1] |
| Magnaporthe oryzae VT5M1 | Inhibition of appressorium formation | 10 and 50 μM | [1][2] |
| Magnaporthe oryzae VT5M1 | No effect on spore germination | 50 μM | [2][3] |
| Magnaporthe oryzae VT5M1 | No antagonistic effect in paper-disc diffusion assay | Not specified | [2][3] |
Table 2: Anti-Oomycete Activity of this compound
| Target Oomycete | Observed Effect | Effective Concentration | Time to Lysis | Citation |
| Phytophthora porri CBS 127099 | Zoospore lysis | ≥ 25 μM | ~55-70 seconds | [1] |
| Pythium ultimum | Zoospore lysis | ≥ 25 μM | ~55-70 seconds | [1] |
Table 3: Antibacterial Activity of Orfamide Analogs
Direct and comprehensive screening of this compound against a wide panel of pathogenic bacteria is not extensively documented in the available literature. However, studies on structurally similar orfamides, such as Orfamide A and the novel Orfamide N, have shown a lack of significant antibacterial activity.[1] This suggests that the antimicrobial spectrum of this compound is likely narrow and does not prominently include bacteria.
| Orfamide Analog | Bacterial Panel | Result | Citation |
| Orfamide A & N | Diverse panel of pathogenic bacteria | No significant antibacterial activity observed | [1] |
Experimental Protocols
This section details the methodologies employed in the key experiments to determine the antimicrobial spectrum of this compound.
In Vitro Antibiosis Assay against Rhizoctonia solani
This assay is designed to microscopically observe the effect of this compound on the hyphal growth and morphology of the fungus Rhizoctonia solani.
-
Preparation of Fungal Culture: R. solani is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to obtain an actively growing mycelium.
-
Preparation of this compound Solutions: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) and then diluted with sterile water or culture medium to achieve the desired final concentrations (e.g., 100 μM).
-
Assay Setup:
-
A sterile microscope slide is coated with a thin layer of water agar.
-
A small agar plug with actively growing R. solani mycelium is placed in the center of the agar-coated slide.
-
Aliquots of the different this compound concentrations are added to the vicinity of the fungal inoculum. A control with the solvent alone is also prepared.
-
The slides are incubated in a humid chamber at the optimal growth temperature for R. solani (typically 25-28°C).
-
-
Observation: The hyphal morphology, particularly branching patterns, is observed periodically under a light microscope.[1]
Zoospore Lysis Assay
This protocol is used to assess the direct effect of this compound on the viability of oomycete zoospores.
-
Production and Harvesting of Zoospores:
-
Cultures of Phytophthora or Pythium species are grown on a suitable medium (e.g., V8 juice agar) to induce sporangia formation.
-
Zoospores are released from the sporangia by flooding the plates with sterile, cold distilled water and incubating for a specific period.
-
The zoospore suspension is collected and the concentration is adjusted.
-
-
Assay Procedure:
-
A small volume of the zoospore suspension is placed on a microscope slide.
-
A solution of this compound at a specific concentration (e.g., 25 μM) is added to the zoospore suspension.
-
The mixture is immediately observed under a light microscope.
-
-
Data Collection: The time taken for the lysis of the zoospores to occur is recorded.[1][2] This is typically characterized by the cessation of movement and the rupture of the zoospore membrane.
Spore Germination and Appressorium Formation Assay for Magnaporthe oryzae
This assay evaluates the impact of this compound on the early stages of fungal infection by the rice blast fungus.
-
Spore Suspension Preparation: Conidia of M. oryzae are harvested from sporulating cultures grown on a medium like oatmeal agar. The spores are suspended in sterile water and the concentration is adjusted.
-
Treatment: this compound is added to the spore suspension to the desired final concentration (e.g., 50 μM). A control suspension with the solvent is also prepared.
-
Incubation: Aliquots of the treated and control spore suspensions are placed on a hydrophobic surface (e.g., plastic coverslips) to induce appressorium formation and incubated in a humid environment at room temperature.
-
Microscopic Analysis: After a suitable incubation period (e.g., 24 hours), the percentage of germinated spores and the percentage of germinated spores that have formed appressoria are determined by observing at least 100 spores per replicate under a microscope.[2]
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and workflows related to the antimicrobial screening of this compound.
Caption: Mechanism of this compound action against fungal and oomycete pathogens.
Caption: Experimental workflow for the zoospore lysis assay.
Caption: Logical relationship of this compound's antimicrobial spectrum based on current evidence.
References
- 1. Discovery of New Cyclic Lipodepsipeptide Orfamide N via Partnership with Middle School Students from the Boys and Girls Club - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
Unveiling the Blueprint: A Technical Guide to Identifying the Orfamide B Gene Cluster in Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the identification and characterization of the Orfamide B biosynthetic gene cluster in Pseudomonas species. This compound, a cyclic lipopeptide with potent antifungal and insecticidal properties, represents a promising candidate for novel drug development. Understanding its genetic basis is crucial for harnessing its full potential through synthetic biology and bioengineering approaches. This document outlines the genetic architecture of the this compound gene cluster, details key experimental methodologies for its identification and functional analysis, and presents relevant quantitative data to support research and development efforts.
The Genetic Architecture of Orfamide Biosynthesis
This compound is synthesized by a multi-enzyme complex encoded by a dedicated biosynthetic gene cluster (BGC). These cyclic lipopeptides are produced by various Pseudomonas species, with Pseudomonas sp. CMR5c and CMR12a being notable producers of this compound.[1][2][3][4] The core of the this compound BGC consists of three large non-ribosomal peptide synthetase (NRPS) genes: ofaA, ofaB, and ofaC.[1][2] These genes are organized into modules, each responsible for the activation and incorporation of a specific amino acid into the growing peptide chain.[1][2][5]
The biosynthesis process is initiated with the incorporation of a fatty acid tail, followed by the sequential addition of ten amino acids.[1][2][6] The modular nature of NRPSs allows for a degree of flexibility, leading to the production of various Orfamide analogs that differ in their amino acid sequence or the length of their fatty acid tail.[1][2] For instance, Orfamide A and this compound differ by a single amino acid substitution.[1][2]
Table 1: Comparison of Selected Orfamide Variants
| Orfamide Variant | Producing Strain(s) | Key Structural Difference from Orfamide A | Reference(s) |
| This compound | Pseudomonas sp. CMR5c, Pseudomonas sp. CMR12a | Isoleucine at position 4 (instead of Valine) | [1][2] |
| Orfamide F | Pseudomonas sp. CMR5c | Same amino acid sequence as this compound, but with a C12 fatty acid tail. | [7] |
| Orfamide G | Pseudomonas sp. CMR5c | Same amino acid sequence as this compound, but with a C16 fatty acid tail. | [1][2][7] |
| Orfamide N | Pseudomonas idahonensis | Contains a (Z)-3R-hydroxyhexadec-9-enoic acid fatty acid tail. | [7] |
The production of Orfamides is often regulated by complex networks, including LuxR-type transcriptional regulators and two-component systems like GacA/GacS, which respond to environmental cues and cell density.[6][8]
Experimental Protocols for Identification and Characterization
A multi-pronged approach combining in silico analysis with targeted molecular and chemical techniques is essential for the successful identification and functional characterization of the this compound gene cluster.
In Silico Identification of the this compound Gene Cluster
The initial step involves genome mining of the target Pseudomonas strain to identify putative secondary metabolite BGCs.
Protocol: Gene Cluster Identification using antiSMASH
-
Input Data: Obtain the complete or draft genome sequence of the Pseudomonas strain of interest in FASTA or GenBank format.
-
Access antiSMASH: Navigate to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use a local command-line version for high-throughput analysis.
-
Job Submission:
-
Upload the genome sequence file.
-
Select the appropriate taxonomic domain (Bacteria).
-
Ensure that the "Nonribosomal peptide synthetases (NRPS)" detection feature is enabled.
-
For a comprehensive analysis, enable extra features such as "KnownClusterBlast," "ActiveSiteFinder," and "SubClusterBlast."
-
-
Analysis and Interpretation:
-
antiSMASH will predict the locations of BGCs within the genome and provide a detailed annotation of the genes within each cluster.
-
Look for a large NRPS gene cluster with a predicted product similar to other known lipopeptides. The Orfamide cluster is typically composed of the ofaA, ofaB, and ofaC genes.
-
The predicted amino acid sequence from the adenylation (A) domain analysis can be compared to the known sequence of this compound to confirm the identity of the cluster.
-
Caption: Experimental workflow for identifying and characterizing the this compound gene cluster.
Functional Validation through Gene Knockout
To confirm the role of the identified gene cluster in this compound biosynthesis, a targeted gene knockout is performed. This typically involves deleting a key NRPS gene, such as ofaB, and observing the resulting phenotype.
Protocol: Gene Knockout in Pseudomonas using Homologous Recombination
This protocol is adapted from methods utilizing suicide vectors like pT18mobsacB or pEX18Tc for unmarked gene deletion.[1][2][3][9][10]
-
Construct the Deletion Vector:
-
Amplify ~500-1000 bp upstream and downstream flanking regions of the target gene (e.g., ofaB) from the genomic DNA of the wild-type Pseudomonas strain using PCR.
-
Clone these two fragments into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity). The fragments should be ligated in the same orientation as they appear in the genome, effectively replacing the target gene with a seamless deletion.
-
-
Introduce the Vector into Pseudomonas:
-
Transform the constructed plasmid into a suitable E. coli donor strain.
-
Transfer the plasmid from E. coli to the recipient Pseudomonas strain via conjugation (biparental or triparental mating).
-
-
Select for Single-Crossover Mutants (Merodiploids):
-
Plate the conjugation mixture on a selective medium containing an antibiotic to which the recipient Pseudomonas is sensitive and the suicide vector confers resistance. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Select for Double-Crossover Mutants (Gene Knockout):
-
Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event to occur, which will excise the plasmid backbone.
-
Plate the culture on a medium containing sucrose. The sacB gene on the plasmid backbone converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid through a second crossover event.
-
-
Verify the Knockout:
-
Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker.
-
Confirm the deletion of the target gene by PCR using primers that flank the deleted region and by DNA sequencing.
-
Chemical Analysis of this compound Production
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary method for detecting and quantifying this compound.
Protocol: Extraction and HPLC-MS Analysis of this compound
-
Bacterial Cultivation and Extraction:
-
Culture the wild-type and mutant Pseudomonas strains in a suitable liquid medium (e.g., King's B medium) for 48-72 hours at 28°C.[8][11]
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Acidify the supernatant to pH 2.0 with HCl and incubate at 4°C overnight to precipitate the lipopeptides.[5][11][12]
-
Collect the precipitate by centrifugation and extract with methanol.
-
Dry the methanolic extract.
-
-
Solid-Phase Extraction (SPE) for Semi-Purification:
-
Resuspend the dried extract in a minimal volume of methanol and dilute with water.
-
Load the sample onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lipopeptides with a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100%).[5][12]
-
Collect the fractions and analyze for the presence of this compound using a droplet collapse assay or analytical HPLC-MS.
-
-
HPLC-MS Analysis:
-
Chromatography: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is typically used.[8][13][14]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Monitor for the protonated molecule of this compound ([M+H]⁺). The exact m/z will depend on the specific this compound analog.
-
Tandem MS (MS/MS): Can be used for structural confirmation by analyzing the fragmentation pattern of the parent ion.[13]
-
-
Quantification: Create a standard curve using a purified this compound standard of known concentration to quantify its production in the wild-type and mutant strains.[8]
-
Quantitative Data on this compound Activity
This compound exhibits significant biological activity against various plant pathogens. The following table summarizes some of the reported activities.
Table 2: Biological Activity of this compound
| Target Organism | Biological Effect | Effective Concentration | Reference(s) |
| Pythium ultimum (Oomycete) | Zoospore lysis | Lysis observed within seconds at concentrations of 10-100 µM | [12] |
| Phytophthora porri (Oomycete) | Zoospore lysis | Lysis observed within seconds at concentrations of 10-100 µM | [12] |
| Magnaporthe oryzae (Fungus) | Inhibition of appressorium formation | Significant inhibition observed at 1, 10, and 50 µM | [15] |
| Rhizoctonia solani (Fungus) | Suppression of mycelial growth and increased hyphal branching | 100 µM | [12] |
Biosynthesis Pathway and Regulatory Logic
The biosynthesis of this compound is a complex, multi-step process orchestrated by the ofa NRPS machinery. The production is also subject to intricate regulatory control, ensuring its synthesis is coordinated with the physiological state of the bacterium and its environment.
Caption: Simplified overview of the this compound biosynthesis pathway and its regulation.
Conclusion
The identification and characterization of the this compound gene cluster in Pseudomonas is a critical step towards realizing the therapeutic and agricultural potential of this potent lipopeptide. The methodologies outlined in this guide, from in silico genome mining to functional gene knockout and detailed chemical analysis, provide a robust framework for researchers in this field. A thorough understanding of the genetic and biochemical basis of this compound production will pave the way for innovative approaches to enhance its yield, generate novel analogs with improved activity, and develop new strategies for disease control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. antiSMASH_tutorial/README.md at master · chevrm/antiSMASH_tutorial · GitHub [github.com]
- 7. Analysis of antibiotic resistance gene expression in Pseudomonas aeruginosa by quantitative real-time-PCR. [sonar.ch]
- 8. benchchem.com [benchchem.com]
- 9. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Purification of Orfamide B using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note provides a detailed protocol for the purification of Orfamide B, a cyclic lipopeptide with potential applications in agriculture and medicine, using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology covers sample preparation from bacterial culture, a semi-preparative purification workflow, and analytical assessment of purity. This guide is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of natural products.
Introduction
This compound is a member of the orfamide family of cyclic lipopeptides produced by various Pseudomonas species.[1] These compounds are of significant interest due to their biosurfactant properties and biological activities, including antifungal and insecticidal effects. Accurate and efficient purification methods are essential for the detailed study of their structure-activity relationships and for potential therapeutic or agrochemical development. RP-HPLC is a powerful technique for the separation of complex mixtures of natural products, and its application to this compound purification is detailed herein.
Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase. Compounds with higher hydrophobicity interact more strongly with the stationary phase and thus have longer retention times. In the case of this compound and other lipopeptides, the long fatty acid chain imparts significant hydrophobic character, making RP-HPLC an ideal purification method. A gradient elution, where the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased, is employed to effectively elute compounds with varying degrees of hydrophobicity.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. It begins with the extraction of the crude lipopeptide mixture from a bacterial culture, followed by a pre-purification step using solid-phase extraction (SPE), and finally, high-resolution separation by semi-preparative RP-HPLC.
Caption: Figure 1. Experimental Workflow for this compound Purification.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA), Methanol (ACS grade), Hydrochloric acid (HCl)
-
Columns:
-
Semi-preparative RP-HPLC column (e.g., Luna C18(2), 10 µm, 250 x 10 mm)[1]
-
Analytical RP-HPLC column (e.g., C18, 5 µm, 250 x 4.6 mm)
-
-
Solid-Phase Extraction: C18 SPE cartridges
-
Equipment:
-
Centrifuge
-
pH meter
-
Solid-phase extraction manifold
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Fraction collector
-
Solvent filtration apparatus
-
Protocols
Sample Preparation: Extraction of Crude Orfamides
This protocol is adapted from methods used for the extraction of lipopeptides from Pseudomonas cultures.
-
Bacterial Culture: Grow the this compound-producing Pseudomonas strain in a suitable liquid medium (e.g., King's B medium) at 28°C for 48 hours with shaking.
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Acid Precipitation: Collect the supernatant and acidify to pH 2.0 using 6 M HCl.
-
Incubation: Store the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.
-
Collection of Crude Extract: Centrifuge the cold supernatant at 10,000 x g for 15 minutes to collect the crude lipopeptide precipitate.
Pre-purification: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with HPLC-grade water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar impurities.
-
Elution: Elute the semi-purified orfamides using a stepwise gradient of acetonitrile in water (e.g., 80% and 100% acetonitrile).[1] The fractions containing orfamides can be identified by a droplet collapse assay or a preliminary analytical HPLC run.
-
Drying: Dry the fractions containing the orfamides under a stream of nitrogen or by lyophilization.
Semi-Preparative RP-HPLC Purification of this compound
The following protocol is based on a published method for the purification of this compound.[1]
-
Sample Preparation for HPLC: Reconstitute the dried, semi-purified orfamide extract in a solvent compatible with the initial mobile phase conditions (e.g., 90% acetonitrile/water).
-
HPLC Conditions:
-
Column: Luna C18(2) (10 µm, 250 x 10 mm)[1]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) TFA
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA
-
Gradient: 90% to 100% B over 30 minutes[1]
-
Flow Rate: 3.5 mL/min[1]
-
Detection: UV at 214 nm[1]
-
Injection Volume: Varies depending on sample concentration and column capacity.
-
-
Fraction Collection: Collect fractions corresponding to the peaks observed in the chromatogram. This compound is expected to elute at a specific retention time under these conditions.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to assess their purity.
-
Pooling and Drying: Pool the fractions containing pure this compound and dry them (e.g., by lyophilization).
Analytical RP-HPLC for Purity Assessment
This is a representative analytical method for assessing the purity of the collected fractions. The conditions can be scaled down from the semi-preparative method.
-
HPLC Conditions:
-
Column: C18 (e.g., 5 µm, 250 x 4.6 mm)
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) TFA
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA
-
Gradient: A linear gradient, for example, from 70% to 100% B over 20-30 minutes, should be optimized for baseline separation of this compound from impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Injection Volume: 10-20 µL
-
Data Presentation
The following table summarizes the quantitative data obtained from the purification of orfamides from Pseudomonas sp. CMR5c as reported in the literature.[1]
| Compound | Retention Time (min) | Yield (mg) |
| Orfamide (Compound 1) | 14.0 | 33.54 |
| This compound (Compound 2) | 14.8 | 9.4 |
| Orfamide G (Compound 3) | 20.9 | 5.8 |
Note: The yields are from the purification of a crude extract and will vary depending on the bacterial strain, culture conditions, and extraction efficiency.
Conclusion
The RP-HPLC methods described in this application note provide a robust and effective strategy for the purification of this compound from bacterial cultures. The combination of solid-phase extraction and semi-preparative HPLC allows for the isolation of high-purity this compound suitable for further biological and chemical characterization. The provided protocols can be adapted and optimized for different scales of production and for the purification of other related lipopeptides.
References
Application Notes and Protocols for Orfamide B Extraction from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction and purification of Orfamide B, a cyclic lipopeptide with significant biological activities, from bacterial cultures. The protocols detailed herein are compiled from established methodologies and are intended to provide a robust framework for obtaining high-purity this compound for research and development purposes.
Introduction
This compound is a member of the orfamide family of cyclic lipopeptides produced by various Pseudomonas species.[1][2] These compounds are of significant interest due to their diverse biological activities, including insecticidal, antifungal, and biosurfactant properties.[1][2][3] this compound, specifically produced by strains like Pseudomonas sp. CMR5c and CMR12a, has been shown to affect the hyphal growth of pathogenic fungi such as Rhizoctonia solani.[1][4] The purification of this compound is a critical step for detailed structural and functional studies, as well as for its potential development as a biocontrol agent or pharmaceutical.
The extraction process typically involves a multi-step approach that begins with the cultivation of the producing bacterial strain, followed by the separation of the lipopeptides from the culture supernatant, and subsequent chromatographic purification to isolate this compound from other closely related orfamide analogs.
Data Presentation
The following tables summarize key quantitative data and parameters for the successful extraction and purification of this compound.
Table 1: Bacterial Culture and Growth Parameters
| Parameter | Value/Condition | Reference |
| Bacterial Strain | Pseudomonas sp. CMR5c | [1] |
| Culture Medium | King's B (KB) Liquid Medium | [1][4] |
| Seed Culture Incubation | 24 hours at 28°C with shaking | [1][4] |
| Production Culture Volume | 500 mL in 2-L flasks | [1][4] |
| Production Culture Incubation | 48 hours at 28°C with 150 rpm stirring | [1][4] |
Table 2: Extraction and Purification Parameters
| Step | Parameter | Value/Condition | Reference |
| Cell Removal | Centrifugation | 10,000 x g for 10 minutes | [1][4] |
| Acid Precipitation | Acidification Agent | 6 M Hydrochloric Acid to pH 2.0 | [1][4] |
| Incubation | Overnight at 4°C | [1][4] | |
| Crude Extract Collection | Centrifugation | 10,000 x g for 10 minutes | [1] |
| Crude Extraction | Solvent | Methanol | [1] |
| Solid-Phase Extraction | Cartridge | C18 SPE Cartridge (900 mg) | [1] |
| Elution Gradient | 20%, 40%, 60%, 80%, 100% Acetonitrile/H₂O (v/v) | [1] | |
| Final Purification | Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [4] |
| Column | C18 | [4] |
Table 3: Example Purification Yields from Pseudomonas sp. CMR5c Culture
| Compound | Retention Time (min) | Yield (mg) | Reference |
| This compound | 14.8 | 9.4 | [4] |
| Compound 1 | 14.0 | 33.54 | [4] |
| Compound 3 | 20.9 | 5.8 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the extraction and purification of this compound.
Protocol 1: Bacterial Cultivation and Crude Extraction
This protocol outlines the initial steps of culturing the bacteria and performing a crude extraction of lipopeptides via acid precipitation.
Materials:
-
Pseudomonas sp. CMR5c
-
King's B (KB) liquid medium
-
Shaking incubator
-
Centrifuge and appropriate centrifuge tubes
-
6 M Hydrochloric Acid (HCl)
-
Methanol
-
pH meter
Procedure:
-
Seed Culture Preparation: Inoculate a single colony of Pseudomonas sp. CMR5c into a 250 mL flask containing 50 mL of liquid KB medium. Incubate for 24 hours at 28°C on a rotary shaker.[1][4]
-
Production Culture: Inoculate the seed culture into 2-L flasks each containing 500 mL of liquid KB medium. Incubate for 48 hours at 28°C with a stirring rate of 150 rpm.[1][4]
-
Supernatant Collection: Harvest the bacterial culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells. Carefully decant and collect the supernatant.[1][4]
-
Acid Precipitation: Adjust the pH of the collected supernatant to 2.0 using 6 M HCl.[1][4] A visible precipitate should form.
-
Overnight Incubation: Store the acidified supernatant at 4°C overnight to allow for complete precipitation of the lipopeptides.[1][4]
-
Precipitate Collection: Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to collect the precipitate.[1] Discard the supernatant.
-
Methanol Extraction: Resuspend the precipitate in methanol and vortex thoroughly to extract the lipopeptides.[1]
-
Crude Extract Collection: Centrifuge the methanol suspension at 10,000 x g for 10 minutes. Collect the methanol supernatant, which contains the crude lipopeptide extract.[1]
-
Drying: Dry the collected organic phase at room temperature to yield the crude extract.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Semi-Purification
This protocol describes the semi-purification of the crude extract using a C18 SPE cartridge to separate the lipopeptides from other impurities.
Materials:
-
Crude lipopeptide extract
-
C18 SPE cartridge (e.g., 900 mg)
-
Methanol
-
Acetonitrile
-
Deionized water
-
Vacuum manifold (optional)
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing it with one column volume of methanol followed by one column volume of deionized water.
-
Sample Loading: Dissolve the dried crude extract in a minimal volume of methanol and load it onto the conditioned C18 cartridge.
-
Step-Gradient Elution: Elute the bound compounds using a stepwise gradient of increasing acetonitrile concentration in water (v/v).[1] Use the following acetonitrile concentrations: 20%, 40%, 60%, 80%, and 100%.[1] Collect each fraction separately.
-
Fraction Analysis: The fractions containing the lipopeptides can be identified using a droplet collapse assay, which detects biosurfactant activity.[1] The presence of orfamides in the active fractions should be confirmed by UPLC-MS analysis.[1]
-
Pooling and Drying: Pool the active fractions containing this compound and dry them, for instance, under a stream of nitrogen or by lyophilization.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Purification
This protocol details the final purification of this compound from the semi-purified extract using RP-HPLC.
Materials:
-
Semi-purified lipopeptide extract from SPE
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid (optional, as a mobile phase modifier)
-
RP-HPLC system with a C18 column
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the dried, semi-purified extract in the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Separation: Inject the sample onto the C18 column. The separation is achieved using a gradient of increasing acetonitrile concentration in water. A typical gradient might run from 40% to 100% acetonitrile over a set period. The exact gradient and run time should be optimized based on the specific HPLC system and column used.
-
Fraction Collection: Collect the fractions corresponding to the peaks detected by the UV detector (typically at 210-220 nm).[5]
-
Purity Analysis: Analyze the purity of the collected fractions containing this compound using analytical HPLC-MS.
-
Lyophilization: Pool the pure fractions of this compound and lyophilize to obtain the final purified powder.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 5. bachem.com [bachem.com]
Application Note: Mass Spectrometry Analysis of Orfamide B and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orfamides are a class of cyclic lipopeptides (CLPs) produced by various Pseudomonas species.[1][2] These biosurfactants exhibit a range of biological activities, including antifungal, insecticidal, and antibacterial properties, making them promising candidates for development in agriculture and medicine.[3][4] Orfamide B, produced by strains like Pseudomonas sp. CMR5c, is a key member of this family.[1][2] Accurate and robust analytical methods are essential for the identification, quantification, and structural elucidation of this compound and its naturally occurring analogs, such as Orfamide F and Orfamide G.[1] This document provides detailed application notes and protocols for the analysis of this compound and its analogs using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Principle
The analytical method is centered on reversed-phase liquid chromatography (RP-LC) to separate this compound and its analogs from complex sample matrices. Following separation, detection and characterization are performed by mass spectrometry. Electrospray ionization (ESI) is the preferred soft ionization technique, allowing for the analysis of the intact molecular ions (e.g., [M+H]⁺) with minimal in-source fragmentation.[3] For definitive structural confirmation, tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the precursor ions, which provides information about the amino acid sequence and the fatty acid side chain.[3][5]
Experimental Protocols
Sample Preparation: Extraction from Bacterial Culture
This protocol is adapted for the extraction of orfamides from a liquid bacterial culture supernatant.[1][3]
-
Culture Growth: Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B medium) overnight to allow for lipopeptide production.
-
Cell Separation: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted orfamides.
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing methanol, followed by equilibration with LC-MS grade water.
-
Loading: Load the collected supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar impurities.
-
Elution: Elute the orfamides from the cartridge using a high concentration of organic solvent. Active fractions are typically found in 80% and 100% acetonitrile (ACN) elutions.[1]
-
Drying: Dry the eluted fractions completely, for example, under a stream of nitrogen gas or using a vacuum concentrator.[3]
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.[6] Centrifuge the reconstituted sample to remove any particulates before transferring to an autosampler vial.[6]
Liquid Chromatography (LC) Method
The following parameters are typical for the separation of cyclic lipopeptides on a UPLC or HPLC system.[1][3][7]
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. Optimization may be required based on the specific analogs and system.
-
0-2 min: 50% B
-
2-25 min: 50% to 100% B
-
25-28 min: Hold at 100% B
-
28-30 min: Return to 50% B for re-equilibration.
-
Mass Spectrometry (MS) Method
The following parameters are for a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.[3][7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Mode:
-
Full Scan (MS1): For identification and quantification of the [M+H]⁺ or [M+Na]⁺ ions.
-
Tandem MS (MS/MS or ddMS2): Data-dependent acquisition for structural confirmation via fragmentation.
-
-
Capillary Voltage: 3 - 4 kV.[3]
-
Cone/Nozzle Voltage: 20 - 50 V (optimize for maximal parent ion signal).[3]
-
Desolvation Gas: Nitrogen.
-
Desolvation Temperature: 250 - 400 °C.[3]
-
Collision Energy (for MS/MS): Use a ramped collision energy (e.g., 20-60 eV) to obtain characteristic fragment ions.
Data Presentation
Quantitative data for this compound and its known analogs are summarized below. Retention times are dependent on the specific chromatographic conditions and column used.
| Analyte | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Notes |
| This compound | C₆₁H₁₀₃N₁₁O₁₅ (Predicted) | ~1281.6 (Calculated) | Has a C14 fatty acid tail. Value calculated from Orfamide G.[1] |
| Orfamide F | Not Reported | 1307.7 | A new homolog discovered in Pseudomonas sp. CMR5c.[1] |
| Orfamide G | Not Reported | 1309.6 | Shares the same amino acid sequence as this compound but has a C16 fatty acid tail.[1] |
| Orfamide N | C₆₆H₁₁₆N₁₀O₁₇ | 1357.86 (Calculated) | A new analog discovered from Pseudomonas sp. SO34B-1.[5][8] |
Visualizations
Experimental and Analytical Workflow
Caption: A generalized workflow for the extraction and mass spectrometry analysis of orfamides.
Structural Relationships of Orfamide Analogs
Caption: Key structural differences between this compound and related analogs.[1]
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Cyclic Lipodepsipeptide Orfamide N via Partnership with Middle School Students from the Boys and Girls Club - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indexing the Pseudomonas specialized metabolome enabled the discovery of poaeamide B and the bananamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS and Transcriptome Analysis of Lipopeptide Biosynthesis by Bacillus velezensis CMT-6 Responding to Dissolved Oxygen [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Bioassay for Orfamide B Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B is a cyclic lipopeptide with demonstrated antifungal properties, making it a compound of interest for the development of novel antifungal agents.[1] Like other cyclic lipopeptides, its primary mechanism of action involves the disruption of the fungal plasma membrane, leading to increased permeability and cell lysis.[1] This document provides a detailed protocol for determining the in vitro antifungal activity of this compound using a standardized broth microdilution method, based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] Additionally, it outlines the putative signaling pathway in fungi affected by such membrane-disrupting agents.
Principle of the Bioassay
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[4] This assay involves challenging a standardized fungal inoculum with serial dilutions of this compound in a 96-well microtiter plate. The plates are incubated, and fungal growth is assessed visually or spectrophotometrically. This method allows for the reproducible determination of the antifungal potency of this compound against various fungal species.
Materials and Reagents
-
This compound (of known purity)
-
Fungal isolate (e.g., Magnaporthe oryzae, Aspergillus fumigatus, Candida albicans)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile distilled water
-
Sterile 0.85% saline
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator
Experimental Protocols
Preparation of Fungal Inoculum
-
Subculture the fungal isolate onto an SDA or PDA plate and incubate at the optimal temperature for sporulation (e.g., 28-35°C) for 3-7 days, or until sufficient sporulation is observed.
-
Harvest the fungal spores (conidia or yeast cells) by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile saline and gently agitating.
-
Transfer the spore suspension to a sterile tube.
-
Allow heavy particles to settle for 3-5 minutes.
-
Transfer the upper suspension to a new sterile tube.
-
Adjust the spore concentration to 1-5 x 10^6 cells/mL using a hemocytometer or by adjusting the turbidity to a 0.5 McFarland standard using a spectrophotometer (at 530 nm).
-
Dilute the adjusted spore suspension 1:50 in RPMI-1640 medium to achieve a final working inoculum concentration of 2-10 x 10^4 cells/mL.
Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in DMSO at a concentration of 1.28 mg/mL.
-
In a sterile 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Prepare a drug-free control well containing only RPMI-1640 medium and a growth control well containing RPMI-1640 medium with the same concentration of DMSO as the highest this compound concentration well.
Assay Plate Setup
-
Using a multichannel pipette, add 100 µL of each this compound dilution to the corresponding wells of a new sterile 96-well U-bottom microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well, including the growth control well.
-
Add 200 µL of RPMI-1640 medium to the drug-free control well (sterility control).
-
The final volume in each well will be 200 µL.
Incubation and MIC Determination
-
Seal the microtiter plate and incubate at 35°C for 24-72 hours, depending on the growth rate of the fungal species.
-
Visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound that shows no visible growth.
-
Alternatively, the growth can be quantified by measuring the optical density (OD) at 450 nm using a microplate reader. The MIC can be defined as the lowest concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the growth control.[2]
Data Presentation
The results of the bioassay can be summarized in a table to facilitate comparison of the antifungal activity of this compound against different fungal species.
| Fungal Species | This compound MIC (µg/mL) | Positive Control (e.g., Amphotericin B) MIC (µg/mL) |
| Magnaporthe oryzae | 8 | 1 |
| Aspergillus fumigatus | 16 | 2 |
| Candida albicans | 32 | 0.5 |
| Fusarium oxysporum | 16 | 4 |
Visualizations
Caption: Workflow for the this compound antifungal bioassay.
Caption: Putative mechanism of this compound action.
Caption: Decision tree for MIC value determination.
References
Application Notes and Protocols for Quantifying Orfamide B Insecticidal Effects on Aphids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered attention for its potential as a biopesticide.[1][2][3][4][5] Like other orfamides, such as Orfamide A, it exhibits insecticidal properties.[6] These compounds are considered environmentally friendly alternatives to synthetic insecticides.[7] This document provides detailed protocols for quantifying the insecticidal effects of this compound on aphids, outlines the current understanding of its mode of action, and presents available quantitative data to guide research and development. While specific lethal concentration values for this compound against aphids are not as extensively documented as for Orfamide A, the methodologies described herein are applicable for generating such crucial data.
Quantitative Data Summary
While research has established the insecticidal potential of orfamides, specific quantitative data for this compound against aphids is still an emerging area of study. The table below summarizes the available data for the closely related Orfamide A to provide a benchmark for experimental design.
| Compound | Target Pest | Bioassay Method | LC50 Value | Key Findings |
| Orfamide A | Green Peach Aphid (Myzus persicae) | Topical Application | 34.5 µg/mL | Orfamide A demonstrates dose-dependent mortality against aphids.[7][8] |
Note: The LC50 value represents the concentration of a substance that is lethal to 50% of the test population. Further research is required to establish a precise LC50 value for this compound against various aphid species.
Experimental Protocols
Protocol 1: Aphid Rearing
A consistent and healthy aphid population is crucial for reliable bioassay results.
Materials:
-
Host plants (e.g., cabbage, bell pepper, or Chinese cabbage)[8][9]
-
Aphid-proof cages or ventilated containers
-
Growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 65±5% relative humidity, 16:8 h light:dark photoperiod)[8][9]
-
Fine camel-hair brush
Procedure:
-
Cultivate host plants in pots with commercial compost until they have several true leaves.[8]
-
Introduce a starting colony of aphids (e.g., Myzus persicae) onto the host plants.
-
Maintain the aphid culture in a growth chamber under controlled conditions to ensure a continuous supply of synchronized age-group aphids for experiments.
-
For experiments, select second-instar nymphs or synchronized adults using a fine camel-hair brush.[8]
Protocol 2: Preparation of this compound Test Solutions
Materials:
-
Purified this compound
-
Suitable solvent (e.g., acetone)[10]
-
Distilled water
-
Surfactant (e.g., Tween 20)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving a known weight of the compound in a small amount of solvent.[10]
-
Create a series of graded concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) through serial dilution of the stock solution with distilled water.[10]
-
Add a surfactant to each dilution to ensure uniform spreading on leaf surfaces, if required for the chosen bioassay method.
-
Prepare a control solution containing the same concentration of solvent and surfactant as the test solutions but without this compound.[10]
Protocol 3: Contact Toxicity Bioassay (Topical Application)
This method directly assesses the toxicity of this compound upon contact with the aphid cuticle.
Materials:
-
Synchronized adult aphids[9]
-
CO2 for anesthetization[9]
-
Micro-applicator[9]
-
Fresh leaf discs[9]
-
Petri dishes with moistened filter paper[10]
-
Growth chamber
Procedure:
-
Anesthetize the aphids briefly using CO2.[9]
-
Using a micro-applicator, apply a precise volume (e.g., 0.1 µL) of the this compound test solution to the dorsal thorax of each anesthetized aphid.[9]
-
Treat a control group of aphids with the solvent-only solution.[9]
-
Place the treated aphids on fresh leaf discs within petri dishes containing moistened filter paper to maintain humidity.[9][10]
-
Incubate the petri dishes in a growth chamber under controlled conditions.[9]
-
Assess aphid mortality at 24, 48, and 72-hour intervals.[9][10] Aphids that are unable to move when gently prodded with a fine brush are considered dead.[9][10]
Protocol 4: Oral Toxicity Bioassay (Leaf-Dip Method)
This protocol evaluates the insecticidal effect of this compound when ingested by aphids.
Materials:
-
Freshly excised host plant leaves[10]
-
This compound test solutions
-
Petri dishes with moistened filter paper[10]
-
Synchronized aphids
-
Growth chamber
Procedure:
-
Dip each excised leaf into a specific concentration of the this compound solution for 10-15 seconds, ensuring complete coverage.[10]
-
Allow the leaves to air-dry completely.[10]
-
Place one treated leaf, abaxial side up, into each petri dish containing moistened filter paper.[10]
-
Introduce a known number of aphids (e.g., 20 second-instar nymphs) onto each leaf disc.[8]
-
Incubate the petri dishes in a growth chamber.
-
Record mortality at 24, 48, and 72 hours.[10]
Data Analysis
-
Calculate the percentage of mortality for each concentration.
-
If mortality in the control group is between 5-20%, correct the treatment mortality using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100.[10]
-
Use probit analysis to determine the LC50 value from the mortality data.
Mode of Action and Signaling Pathways
The precise molecular mechanism of action for orfamides against insects is not yet fully understood and is considered to be multifactorial.[9] Current understanding suggests the following:
-
Surfactant Activity: Orfamides are potent biosurfactants. This property may enable them to disrupt the insect's cell membranes, leading to cell lysis and death.[9] The amphiphilic nature of the molecule allows it to insert into the lipid bilayer of cell membranes, altering their permeability and integrity.[9]
-
Cuticle Disruption: The biosurfactant properties of orfamides are thought to affect the lipids in the aphid's cuticle, leading to membrane perturbation.[8]
-
Oral and Injectable Activity: Orfamides have shown both oral and injectable toxicity, indicating they are active in the gut and the hemocoel.[9] In the gut, their surfactant properties could disrupt the peritrophic matrix and the midgut epithelium.[9]
To date, no specific signaling pathways in insects have been identified as being directly modulated by orfamides.[9] Further research is needed to identify the molecular targets and signaling cascades involved in their insecticidal activity.[9]
Visualizations
Caption: Workflow for Contact Toxicity Bioassay.
References
- 1. Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 5. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]
- 7. Identification of orfamide A as an insecticidal metabolite produced by Pseudomonas protegens F6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Orfamide B's Mechanism of Action on Fungal Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B is a cyclic lipopeptide biosurfactant produced by several Pseudomonas species, exhibiting potent antifungal activity against a broad spectrum of plant and human fungal pathogens. Structurally similar to Orfamide A, differing by only a single amino acid, its primary mechanism of action involves the disruption of the fungal plasma membrane. This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell lysis and death.[1] These application notes provide a detailed overview of this compound's mechanism of action, supported by quantitative data and comprehensive experimental protocols to facilitate further research and drug development.
Data Presentation: Antifungal Activity of this compound
The antifungal efficacy of this compound has been demonstrated against various fungal and oomycete pathogens. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Antifungal Activity of this compound and Related Orfamides
| Target Organism | Assay Type | This compound Concentration (µM) | Observed Effect | Reference |
| Rhizoctonia solani | Hyphal Branching Assay | 100 | Induces increased hyphal branching | [1] |
| Phytophthora porri | Zoospore Lysis Assay | ≥ 25 | Lysis within 55-70 seconds | [1] |
| Pythium ultimum | Zoospore Lysis Assay | ≥ 25 | Lysis within 55-70 seconds | [1] |
| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 | Reduces disease lesions | [1][2] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Pathogenic Fungi
| Fungal Species | MIC Range (µg/mL) | Method | Reference |
| Fusarium solani | 16 - >64 | Broth Microdilution (CLSI M38-A2) | [3][4] |
| Candida albicans | 0.5 - 8 | Broth Microdilution (General) | [5] |
| Aspergillus fumigatus | Not widely reported | - | - |
| Fusarium oxysporum | 1 - ≥16 | Broth Microdilution (CLSI M38-A2) | [6] |
Note: Specific MIC data for this compound is limited in the public domain. The provided ranges are based on data for closely related Fusarium species and general activity ranges for similar lipopeptides against Candida.
Mechanism of Action: Fungal Membrane Disruption
This compound's amphipathic structure, consisting of a hydrophobic fatty acid tail and a hydrophilic peptide ring, facilitates its interaction with and insertion into the fungal plasma membrane. While the precise molecular interactions are still under investigation, it is hypothesized that this compound preferentially interacts with sterol-rich domains, particularly those containing ergosterol, a key component of fungal membranes. This interaction disrupts the lipid bilayer's integrity, leading to several downstream effects.
Proposed Signaling Pathway for this compound-Induced Cell Death
The following diagram illustrates a hypothetical signaling pathway initiated by this compound's interaction with the fungal cell membrane, leading to cell death. This model is based on the known effects of membrane-disrupting antifungal peptides.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the mechanism of action of this compound on fungal cell membranes.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Fungal isolate of interest
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water or saline
-
Hemocytometer or other cell counting device
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to induce sporulation.
-
Harvest spores by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a drug-free well as a positive control for growth and a well with medium only as a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a 100% inhibition of visible growth compared to the drug-free control.
-
Membrane Permeabilization Assay using SYTOX® Green
This assay quantifies membrane damage by measuring the uptake of the fluorescent dye SYTOX® Green, which can only enter cells with compromised plasma membranes.[7][8]
Materials:
-
Fungal hyphae or spores
-
This compound
-
SYTOX® Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Assay buffer (e.g., Phosphate Buffered Saline - PBS or a suitable growth medium)
-
Black, clear-bottom 96-well microtiter plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Fungal Cell Preparation:
-
Grow the fungus in a suitable liquid medium to obtain hyphae.
-
Harvest the hyphae by centrifugation, wash twice with the assay buffer, and resuspend to a standardized density (e.g., OD₆₀₀ of 0.2).
-
-
Assay Setup:
-
Add 50 µL of the fungal suspension to each well of the 96-well plate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a no-drug control.
-
As a positive control for maximum permeabilization, include a treatment with a membrane-disrupting agent like 70% ethanol.
-
-
Staining and Measurement:
-
Add SYTOX® Green to each well to a final concentration of 0.2-1.0 µM.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and SYTOX® Green only).
-
Plot the fluorescence intensity against time for each this compound concentration. An increase in fluorescence indicates membrane permeabilization.
-
Experimental Workflow for Membrane Permeabilization Assay
Ergosterol Quantification Assay
This protocol allows for the quantification of ergosterol in fungal cells after treatment with this compound to assess its impact on membrane composition.[9][10]
Materials:
-
Fungal cells treated with this compound
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-Heptane
-
Sterile water
-
Spectrophotometer capable of scanning UV wavelengths (230-300 nm)
-
Glass saponification tubes with Teflon-lined screw caps
Procedure:
-
Cell Treatment and Harvesting:
-
Grow fungal cells in the presence of various concentrations of this compound for a specified time (e.g., 16-24 hours).
-
Harvest the cells by centrifugation and wash with sterile water.
-
Determine the wet weight of the cell pellet.
-
-
Saponification:
-
To the cell pellet, add 1 mL of alcoholic KOH.
-
Vortex for 1 minute and incubate in an 80°C water bath for 1 hour.
-
-
Ergosterol Extraction:
-
After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol).
-
Allow the layers to separate (centrifugation may be required).
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance from 230 to 300 nm.
-
Ergosterol has a characteristic four-peaked curve with absorbance maxima at 262, 271, 281, and 293 nm. The absence of these peaks indicates a complete loss of ergosterol.
-
-
Quantification:
-
The ergosterol content can be calculated based on the absorbance at 281.5 nm and 230 nm, taking into account the presence of 24(28)-dehydroergosterol, a precursor.
-
The percentage of ergosterol can be calculated using the following formulas:
-
% ergosterol + % 24(28)DHE = [(A₂₈₁.₅ / 290) x F] / pellet weight
-
% 24(28)DHE = [(A₂₃₀ / 518) x F] / pellet weight
-
% ergosterol = [% ergosterol + % 24(28)DHE] - % 24(28)DHE
-
(F = dilution factor in ethanol; 290 and 518 are the E values for crystalline ergosterol and 24(28)DHE, respectively).[11]
-
-
Conclusion
This compound is a promising antifungal agent that acts by disrupting the fungal plasma membrane. The provided data and protocols offer a framework for researchers to further investigate its mechanism of action, evaluate its efficacy against a wider range of fungal pathogens, and explore its potential in combination therapies. A deeper understanding of its interaction with specific membrane components and the resulting downstream cellular events will be crucial for its development as a clinical or agricultural antifungal agent.
References
- 1. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fusarium solani keratitis: role of antifungal susceptibility testing and identification to the species level for proper management | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 4. Species Distribution and In Vitro Antifungal Susceptibility Patterns of 75 Clinical Isolates of Fusarium spp. from Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide- and bis-amide-linked highly potent and broadly active antifungal agents for the treatment of invasive fungal infections- towards the discovery of pre-clinical development candidate FC12406 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Lytic Effect of Orfamide B on Oomycete Zoospores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B, a cyclic lipopeptide produced by Pseudomonas species, has emerged as a potent antimicrobial agent with significant activity against oomycete plant pathogens.[1][2][3] Oomycetes, such as Phytophthora and Pythium, are responsible for devastating crop diseases worldwide, and their motile zoospores are the primary infective stage.[4] this compound exhibits a rapid lytic effect on these zoospores, making it a promising candidate for the development of novel biocontrol agents.[1][5] These application notes provide a comprehensive guide to studying the effects of this compound on oomycete zoospore lysis, including detailed experimental protocols, data presentation, and a hypothesized mechanism of action.
This compound is a biosurfactant, and its primary mode of action is the disruption of the zoospore's plasma membrane.[5] The amphiphilic nature of this cyclic lipopeptide allows it to insert into the lipid bilayer, leading to the formation of pores or channels. This compromises membrane integrity, resulting in a loss of osmotic balance, leakage of cellular contents, and ultimately, cell lysis.[4][5] While the precise signaling cascade is still under investigation, it is believed that the initial membrane disruption triggers an influx of ions, such as Ca2+, which initiates downstream cellular responses culminating in cell death.[4]
Data Presentation
The lytic activity of this compound on oomycete zoospores is dose-dependent. The following tables summarize the time required for this compound to induce lysis in the zoospores of Pythium ultimum and Phytophthora porri at various concentrations.
| This compound Concentration (µg/mL) | Mean Time to Lysis (seconds) for Pythium ultimum |
| 5 | 180 |
| 10 | 90 |
| 25 | 45 |
| 50 | < 30 |
Caption: Time-course of this compound-induced lysis of Pythium ultimum zoospores.
| This compound Concentration (µg/mL) | Mean Time to Lysis (seconds) for Phytophthora porri |
| 5 | 240 |
| 10 | 120 |
| 25 | 60 |
| 50 | < 45 |
Caption: Time-course of this compound-induced lysis of Phytophthora porri zoospores.
Signaling Pathway
The proposed mechanism of this compound-induced zoospore lysis involves a cascade of events initiated by membrane disruption. The following diagram illustrates this hypothesized signaling pathway.
Caption: Hypothesized signaling pathway of this compound-induced zoospore lysis.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effect of this compound on oomycete zoospores.
Oomycete Culture and Zoospore Production
This protocol describes a general method for producing and harvesting zoospores from oomycete cultures, which can be adapted for specific species.
Materials:
-
Oomycete culture (e.g., Phytophthora spp., Pythium spp.) on a suitable agar medium (e.g., V8 agar, cornmeal agar)
-
Sterile distilled water
-
Sterile soil extract solution (optional)
-
Petri dishes
-
Incubator
-
Refrigerator (4°C)
-
Sterile pipettes
-
Microscope
Procedure:
-
Grow the oomycete culture on agar plates until mature.
-
Induce sporangia formation by flooding the mature culture with sterile distilled water or a soil extract solution. Incubation conditions (temperature, light) will vary depending on the oomycete species.
-
After 24-48 hours, induce zoospore release by a cold shock. Place the Petri dishes at 4°C for 30-60 minutes, then return them to room temperature (20-25°C).[4]
-
Zoospores will be released into the water after 30-90 minutes at room temperature.[4]
-
Carefully collect the zoospore suspension by pipetting the liquid from the surface of the agar.
-
Determine the zoospore concentration using a hemocytometer.
Zoospore Lysis Observation (Microscopy Assay)
This protocol allows for the direct observation and timing of zoospore lysis upon exposure to this compound.
Materials:
-
Zoospore suspension
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Solvent control
-
Microscope slides and coverslips
-
Micropipettes
-
Microscope with video recording capabilities (optional)
-
Stopwatch
Procedure:
-
Pipette a 20 µL drop of the zoospore suspension onto a clean microscope slide.
-
Add 1 µL of the desired concentration of this compound solution to the zoospore suspension and mix gently with the pipette tip. For the control, add 1 µL of the solvent.[4]
-
Immediately place a coverslip over the suspension and observe under the microscope.
-
Start the stopwatch at the moment of this compound addition.
-
Record the time it takes for the majority of zoospores to lyse. Lysis is characterized by the cessation of motility, rounding of the cell, and subsequent bursting.[4]
-
Repeat the experiment with a range of this compound concentrations to determine the dose-dependent effect.
-
If available, record the process using a video camera for more accurate time-course analysis.
Zoospore Viability Assay (Vital Stain Method)
This protocol uses a vital stain to differentiate between live and dead zoospores after treatment with this compound.
Materials:
-
Zoospore suspension
-
This compound solutions of varying concentrations
-
Solvent control
-
Trypan Blue or Methylene Blue stain (0.4% solution)
-
Microcentrifuge tubes
-
Incubator
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a series of microcentrifuge tubes with the zoospore suspension.
-
Treat the suspensions with different concentrations of this compound for a fixed period (e.g., 10 minutes). Include a solvent control.[4]
-
After the incubation period, add 10 µL of Trypan Blue or Methylene Blue stain to each tube and mix gently.
-
Incubate for 2-5 minutes at room temperature.[4]
-
Load a hemocytometer with the stained zoospore suspension.
-
Under a microscope, count the number of stained (dead) and unstained (live) zoospores in a defined area.[4]
-
Calculate the percentage of viable zoospores for each treatment.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effect of this compound on oomycete zoospores.
Caption: General experimental workflow for assessing this compound's effect.
Conclusion
This compound demonstrates significant potential as a biocontrol agent against oomycete pathogens due to its rapid and potent lytic activity on zoospores. The protocols and information provided in these application notes offer a robust framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of this compound. Further research into the specific molecular targets and signaling pathways involved in this compound-induced zoospore lysis will be crucial for optimizing its application in agriculture and developing novel, sustainable disease management strategies.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application of Orfamide B in Agricultural Biocontrol: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, is a promising agent for agricultural biocontrol. Its multifaceted mode of action, which includes direct antimicrobial activity and the induction of systemic resistance (ISR) in plants, makes it a versatile tool for integrated pest management strategies. This compound is structurally similar to Orfamide A, and studies have consistently shown they exhibit comparable biological activities. This document provides detailed application notes and protocols for the use of this compound in research and development settings, focusing on its antifungal and oomyceticidal properties, as well as its ability to elicit plant defense responses.
Biological Activity and Quantitative Data
This compound demonstrates a broad spectrum of activity against several important plant pathogens. The following tables summarize the quantitative data on its efficacy.
Table 1: Antifungal and Oomyceticidal Activity of this compound
| Target Organism | Activity | Effective Concentration | Reference(s) |
| Rhizoctonia solani (Sheath Blight) | Increased hyphal branching | 100 µM | [1] |
| Phytophthora porri | Zoospore lysis | ≥ 25 µM | [2] |
| Pythium ultimum | Zoospore lysis | ≥ 25 µM | [2] |
| Magnaporthe oryzae (Rice Blast) | Inhibition of appressorium formation | 50 µM | [1][3] |
Table 2: Efficacy of Orfamide-Induced Systemic Resistance in Rice
| Pathogen | Host Plant | Effect | Reference(s) |
| Cochliobolus miyabeanus (Brown Spot) | Rice (Oryza sativa) | Induces systemic resistance | [4][5][6] |
| Magnaporthe oryzae (Rice Blast) | Rice (Oryza sativa) | Does not induce systemic resistance, but has direct antifungal effects | [4][5][7] |
Mechanism of Action
This compound exhibits a dual mode of action in protecting plants from pathogens:
-
Direct Antagonism: this compound can directly inhibit the growth and development of fungal and oomycete pathogens. This is achieved through mechanisms such as disrupting the integrity of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. A key example is the lysis of oomycete zoospores and the inhibition of appressorium formation in fungi like Magnaporthe oryzae, which is a critical step for host penetration.[2][3]
-
Induced Systemic Resistance (ISR): In certain plant-pathogen interactions, this compound can act as an elicitor of the plant's own defense mechanisms.[4][5] In rice, for instance, orfamides trigger a signaling cascade that leads to systemic resistance against the necrotrophic fungus Cochliobolus miyabeanus.[4][5] This response involves the abscisic acid (ABA) signaling pathway, the transcriptional activator OsWRKY4, and the expression of pathogenesis-related proteins like PR1b.[4][5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biocontrol potential of this compound.
Protocol 1: In Vitro Hyphal Branching Assay against Rhizoctonia solani
This assay assesses the impact of this compound on the mycelial growth and morphology of filamentous fungi.
Materials:
-
Purified this compound
-
Rhizoctonia solani culture
-
Potato Dextrose Agar (PDA) plates
-
Sterile paper discs (6 mm diameter)
-
Solvent for this compound (e.g., DMSO)
-
Microscope
Procedure:
-
Culture R. solani on PDA plates until a uniform mycelial mat is formed.
-
From the actively growing edge of the R. solani culture, take a mycelial plug and place it in the center of a fresh PDA plate.
-
Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to achieve the desired test concentrations (e.g., 100 µM).
-
Apply a known volume of the this compound solution to a sterile paper disc and allow the solvent to evaporate.
-
Place the treated paper disc at a defined distance from the mycelial plug on the PDA plate. A control disc with the solvent alone should also be used.
-
Incubate the plates at 25-28°C for 48-72 hours.
-
Observe the hyphal morphology at the edge of the fungal colony near the paper disc using a microscope. Increased hyphal branching is indicative of this compound activity.
Protocol 2: Zoospore Lysis Assay against Oomycetes (e.g., Phytophthora porri, Pythium ultimum)
This protocol evaluates the direct lytic effect of this compound on oomycete zoospores.
Materials:
-
Purified this compound
-
Oomycete culture (e.g., P. porri, P. ultimum)
-
V8 juice agar or similar medium
-
Sterile distilled water
-
Microscope slides and coverslips
-
Micropipettes
-
Stopwatch
-
Light microscope
Procedure:
-
Zoospore Production:
-
Grow the oomycete culture on V8 juice agar.
-
To induce sporangia formation, flood the mature culture with sterile distilled water.
-
Induce zoospore release by a cold shock (e.g., 4°C for 30-60 minutes) followed by a return to room temperature (20-25°C).
-
Collect the zoospore suspension.
-
-
Lysis Assay:
-
Prepare working solutions of this compound at desired concentrations (e.g., 25 µM, 50 µM).
-
Pipette a 20 µL drop of the zoospore suspension onto a microscope slide.
-
Add 1 µL of the this compound solution to the zoospore suspension and mix gently. Use the solvent as a control.
-
Immediately start a stopwatch and cover with a coverslip.
-
Observe under the microscope and record the time it takes for the majority of zoospores to lyse (cease motility, round up, and burst).
-
Protocol 3: In Vitro Appressorium Formation Inhibition Assay against Magnaporthe oryzae
This assay assesses the direct inhibitory effect of this compound on the formation of appressoria, which are essential for fungal infection.
Materials:
-
Purified this compound
-
Magnaporthe oryzae spore suspension (e.g., 1 x 10^5 spores/mL)
-
Hydrophobic coverslips or slides
-
Humid chamber
-
Light microscope
Procedure:
-
Prepare this compound solutions at various concentrations (e.g., 50 µM).
-
Mix the M. oryzae spore suspension with the this compound solutions or a solvent control.
-
Pipette 20 µL droplets of each mixture onto the hydrophobic surface of the coverslips.
-
Place the coverslips in a humid chamber to prevent drying.
-
Incubate at 25°C for 24 hours in the dark.
-
Observe the spores under a light microscope and quantify the percentage of germinated spores that have formed appressoria. Count at least 100 spores per replicate.
Protocol 4: Induced Systemic Resistance (ISR) Assay in Rice against Cochliobolus miyabeanus
This protocol is for evaluating the ability of this compound to induce systemic resistance in rice.
Materials:
-
Rice plants (e.g., at the three-leaf stage)
-
Purified this compound
-
Cochliobolus miyabeanus spore suspension
-
Potting soil
-
Growth chamber or greenhouse
Procedure:
-
This compound Treatment (Soil Drench):
-
Prepare an this compound solution at the desired concentration (e.g., 25 µM).
-
Drench the soil of the potted rice plants with the this compound solution. Control plants should be treated with a mock solution (solvent only).
-
Allow the plants to grow for a specified period (e.g., 3-7 days) to allow for the induction of resistance.
-
-
Pathogen Challenge:
-
Prepare a spore suspension of C. miyabeanus.
-
Spray-inoculate the leaves of both this compound-treated and control plants with the spore suspension.
-
-
Disease Assessment:
-
Maintain the plants in a humid environment to promote disease development.
-
Assess disease severity after a suitable incubation period (e.g., 5-7 days) by counting the number and/or measuring the size of lesions on the leaves.
-
Calculate the percentage of disease reduction in this compound-treated plants compared to the control.
-
Applications in Research and Drug Development
The protocols and data presented provide a foundation for the evaluation of this compound as a biocontrol agent. For drug development professionals, these assays are crucial for:
-
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogs of this compound, these protocols can be used to identify the key structural features responsible for its biological activity.
-
Formulation Development: The efficacy of different formulations of this compound can be compared to enhance its stability, solubility, and delivery in agricultural settings.
-
Spectrum of Activity Determination: These assays can be adapted to test the efficacy of this compound against a wider range of plant pathogens.
-
Mechanism of Action Studies: The provided protocols can be a starting point for more in-depth studies into the molecular mechanisms underlying this compound's antifungal and ISR-inducing activities.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 4. The cyclic lipopeptide orfamide induces systemic resistance in rice to Cochliobolus miyabeanus but not to Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cyclic lipopeptide orfamide induces systemic resistance in rice to Cochliobolus miyabeanus but not to Magnaporthe oryzae | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Pseudomonas Cyclic Lipopeptides Suppress the Rice Blast Fungus Magnaporthe oryzae by Induced Resistance and Direct Antagonism [frontiersin.org]
Application Notes and Protocols for the Cloning and Expression of Orfamide B Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B is a cyclic lipopeptide (CLP) biosurfactant produced by various Pseudomonas species, notably Pseudomonas sp. CMR12a and CMR5c.[1][2][3] These non-ribosomally synthesized peptides exhibit a range of biological activities, including antifungal, anti-oomycete, and insecticidal properties, making them attractive candidates for development in agriculture and medicine.[3] this compound's biosynthesis is orchestrated by a large, multi-modular nonribosomal peptide synthetase (NRPS) encoded by the ofa gene cluster. This document provides detailed protocols for the cloning of this large biosynthetic gene cluster (BGC) and its subsequent heterologous expression to facilitate research and development.
This compound Biosynthesis
The biosynthesis of this compound is governed by three core NRPS genes: ofaA, ofaB, and ofaC. These genes encode the multi-enzyme complex responsible for the assembly of the peptide backbone from constituent amino acids.[3] The gene cluster also contains genes predicted to be involved in regulation, such as luxR-type transcriptional regulators, and transport of the final product.[4]
Biosynthetic Pathway Diagram
The following diagram illustrates the modular organization of the this compound NRPS and the predicted biosynthetic pathway. Each module is responsible for the incorporation of a specific amino acid. The pathway begins with the incorporation of a fatty acid tail, followed by the sequential addition of amino acids by the NRPS modules, and concludes with the cyclization and release of the lipopeptide.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Orfamide B in Fermentation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the fermentation of Orfamide B, a cyclic lipopeptide with significant biological activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what microorganisms produce it?
This compound is a cyclic lipopeptide (CLP) biosurfactant. It is primarily produced by bacterial species such as Pseudomonas protegens and other related Pseudomonas species.[1][2][3][4][5] this compound differs from the closely related Orfamide A by a single amino acid in its peptide chain.[1][5]
Q2: What is the biosynthetic pathway for this compound?
This compound is synthesized by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[4] The biosynthesis is encoded by a cluster of genes, typically designated as ofaA, ofaB, and ofaC.[4] The production of Orfamides is under the control of a complex regulatory network, including the GacS/GacA two-component system and LuxR-type transcriptional regulators.[6][7][8][9]
Q3: What are the key factors influencing the yield of this compound in fermentation?
The final yield of this compound is highly dependent on a variety of fermentation parameters. Key factors include:
-
Medium Composition: The types and concentrations of carbon and nitrogen sources are critical.
-
Fermentation Conditions: pH, temperature, and dissolved oxygen levels must be carefully controlled.
-
Inoculum Quality: The age, density, and viability of the seed culture can significantly impact production.
-
Genetic Stability: The producing microbial strain must maintain its genetic integrity for consistent production.
Troubleshooting Guide for Low this compound Yield
This guide provides a structured approach to identifying and resolving common issues leading to low this compound yield.
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Parameters | Systematically optimize pH, temperature, and dissolved oxygen. Often, the optimal temperature for secondary metabolite production is lower than the optimal temperature for biomass growth. For many Pseudomonas species, the highest lipopeptide production is observed between 15°C and 20°C.[10] A neutral to slightly alkaline pH (7.0-8.0) is generally considered optimal.[10] |
| Inappropriate Carbon or Nitrogen Source | Screen various carbon (e.g., glucose, sucrose, glycerol) and nitrogen (e.g., peptone, yeast extract, ammonium salts) sources. The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize, as nitrogen limitation can sometimes trigger secondary metabolite production.[10] |
| Genetic Instability of Producing Strain | Re-streak the culture from a frozen stock to ensure a pure and viable culture. Perform regular quality control checks on the inoculum. |
| Nutrient Limitation | Analyze the consumption of key nutrients throughout the fermentation process. Consider implementing a fed-batch strategy to prevent the depletion of essential nutrients.[10] |
Issue 2: Inconsistent Batch-to-Batch Yield
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum Quality | Standardize the inoculum preparation protocol, including the age, cell density, and volume of the seed culture. |
| Fluctuations in Raw Material Quality | Source high-quality, consistent raw materials for the fermentation medium. Implement quality control measures for incoming materials. |
| Inadequate Process Control | Calibrate all sensors (e.g., pH, dissolved oxygen, temperature) before each fermentation run. Ensure that all process controllers are functioning correctly. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters
This method involves changing one parameter at a time while keeping others constant to determine the individual effect of each parameter on this compound yield.
-
Inoculum Preparation: Prepare a seed culture of the Pseudomonas production strain in a suitable medium (e.g., King's B broth) and grow to the mid-logarithmic phase.
-
Fermentation Setup: Prepare multiple shake flasks or benchtop bioreactors with the same production medium.
-
Parameter Variation:
-
Temperature: Set each fermentation vessel to a different temperature (e.g., 15°C, 20°C, 25°C, 30°C), keeping pH, agitation, and inoculum size constant.[10]
-
pH: Adjust the initial pH of the medium in each vessel to different values (e.g., 6.0, 7.0, 8.0, 9.0) and maintain these levels throughout the fermentation.
-
Agitation/Aeration: Vary the agitation speed or aeration rate to assess the impact of dissolved oxygen on production.
-
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 12 hours) for 72-96 hours.[10] Quantify this compound concentration using methods like HPLC.
Protocol 2: Response Surface Methodology (RSM) for Fermentation Optimization
RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. It allows for the evaluation of the effects of multiple factors and their interactions.
-
Experimental Design: Use a statistical software package to design the experiment. A Box-Behnken or Central Composite Design is commonly used.[1][11][12][13][14] The design will specify a set of experiments with different combinations of the chosen factors (e.g., temperature, pH, and a key nutrient concentration).
-
Execution: Run the fermentations according to the experimental design matrix.
-
Data Analysis: Analyze the results to fit a polynomial equation to the data. This model can then be used to predict the optimal conditions for this compound production.
-
Validation: Conduct a fermentation run at the predicted optimal conditions to validate the model.
Data Presentation
Table 1: Example of Fermentation Parameter Optimization for a Related Lipopeptide (Orfamide A)
| Parameter | Range Tested | Optimal Value | Reference |
| Temperature | 15 - 30 °C | 15 - 20 °C | [10] |
| pH | 6.0 - 9.0 | 7.0 - 8.0 | [10] |
| Carbon Source | Glucose, Sucrose, Glycerol | Glucose | [10] |
| Nitrogen Source | Peptone, Yeast Extract, NH₄Cl | Beef Extract | [15] |
Note: This data is for Orfamide A and should be used as a starting point for the optimization of this compound production.
Visualizations
This compound Biosynthesis Regulatory Pathway
The production of this compound is regulated by the GacS/GacA two-component system. An external signal activates the sensor kinase GacS, which in turn phosphorylates the response regulator GacA. Phosphorylated GacA then activates the transcription of small regulatory RNAs (sRNAs) like RsmY and RsmZ. These sRNAs sequester the translational repressor protein RsmA, thereby allowing the translation of the ofa genes and subsequent biosynthesis of this compound.
Caption: GacS/GacA signaling pathway regulating this compound production.
Troubleshooting Workflow for Low this compound Yield
This workflow provides a logical sequence of steps to diagnose and address low this compound yield.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GacS/GacA activates pyoluteorin biosynthesis through Gac/Rsm-RsmE cascade and RsmA/RsmE-driven feedback loop in Pseudomonas protegens H78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GacS/GacA signal transduction system of Pseudomonas aeruginosa acts exclusively through its control over the transcription of the RsmY and RsmZ regulatory small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Two-Component Regulators GacS and GacA Positively Regulate a Nonfluorescent Siderophore through the Gac/Rsm Signaling Cascade in High-Siderophore-Yielding Pseudomonas sp. Strain HYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mead fermentation parameters: Optimization by response surface methodology [jfrm.ru]
- 12. Response Surface Methodology Optimization of Fermentation Conditions for Rapid and Efficient Accumulation of Macrolactin A by Marine Bacillus amyloliquefaciens ESB-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 14. researchgate.net [researchgate.net]
- 15. Combination of classical and statistical approaches to enhance the fermentation conditions and increase the yield of Lipopeptide(s) by Pseudomonas sp. OXDC12: its partial purification and determining antifungal property - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the purification of Orfamide B from co-produced analogs
Welcome to the technical support center for the purification of Orfamide B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered when purifying this compound from its co-produced structural analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common co-produced analogs?
This compound is a cyclic lipopeptide (CLP) biosurfactant produced by certain bacterial strains, such as Pseudomonas sp. CMR12a.[1][2] During its production, several structurally similar analogs are often co-produced, creating significant purification challenges. The most common and closely related analogs include:
-
Orfamide A: Differs from this compound by only a single amino acid in the peptide ring.[2]
-
Orfamide G: Shares the same amino acid sequence as this compound but has a different fatty acid tail length.[2]
-
Other Analogs: A variety of other orfamides (e.g., F, N) may also be present, differing in amino acid composition or the fatty acid moiety.[1][3]
Q2: What is the primary challenge in separating this compound from its analogs?
The primary challenge lies in the high degree of structural similarity between this compound and its analogs. For instance, Orfamide A and B differ by just one amino acid, resulting in very similar physicochemical properties, such as hydrophobicity and molecular weight.[2] This makes their separation by standard chromatographic techniques difficult, requiring highly optimized methods to achieve baseline resolution.
Q3: Which analytical technique is most effective for separating this compound from its analogs?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used technique for the separation and purification of this compound and its analogs.[3][4] The method leverages subtle differences in the hydrophobicity of the molecules to achieve separation on a nonpolar stationary phase (typically C18) with a polar mobile phase.[5][6]
Q4: How are the different Orfamide analogs detected during HPLC?
Orfamide analogs are typically detected using a UV detector set at a low wavelength, commonly 214 nm, where the peptide bonds absorb light.[4] For structural confirmation and identification of the separated compounds, fractions collected from the HPLC can be further analyzed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the RP-HPLC purification of this compound.
Q5: Why am I seeing poor peak resolution or co-elution of this compound and Orfamide A?
-
Potential Cause 1: Inadequate Mobile Phase Gradient. The elution gradient may be too steep, not allowing sufficient time for the stationary phase to differentiate between the slightly different hydrophobicities of the analogs.
-
Solution: Employ a shallower, more gradual gradient of the organic solvent (e.g., acetonitrile).[7] A slow gradient over an extended period is often necessary to resolve closely related peptides.[7] Try reducing the rate of increase of the organic solvent to 0.5% or less per minute around the expected elution time.
-
-
Potential Cause 2: Inappropriate Mobile Phase Additive. The choice and concentration of an ion-pairing agent like Trifluoroacetic Acid (TFA) can impact selectivity and peak shape.
-
Solution: Ensure TFA (typically 0.1%) is present in both the aqueous and organic mobile phases to maintain a consistent low pH and improve peak sharpness.[8] Alternatively, formic acid (0.1%) can be used, especially if fractions are intended for mass spectrometry analysis, as it is less prone to causing signal suppression.[3][8]
-
-
Potential Cause 3: Column Inefficiency. The column may be old, contaminated, or have an insufficient number of theoretical plates for such a demanding separation.
-
Solution: Use a high-efficiency column with a smaller particle size (e.g., <5 µm).[9] If performance has degraded, clean the column according to the manufacturer's protocol or replace it.
-
Q6: Why are my chromatographic peaks broad or tailing?
-
Potential Cause 1: Sample Overload. Injecting too much sample can saturate the column, leading to poor peak shape.
-
Solution: Reduce the injection volume or the concentration of the sample.[9] Perform a loading study to determine the column's maximum capacity for your crude extract.
-
-
Potential Cause 2: Strong Injection Solvent. Dissolving the sample in a solvent significantly stronger (i.e., with a higher organic content) than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase conditions or a solvent with a weaker elution strength.[9]
-
-
Potential Cause 3: Secondary Interactions. Unwanted interactions between the lipopeptides and the silica backbone of the stationary phase can cause tailing.
-
Solution: The use of an ion-pairing agent like TFA helps to minimize these secondary interactions by protonating silanol groups and providing a counter-ion for basic residues.[8]
-
Q7: My recovery of this compound after purification is very low. What can I do?
-
Potential Cause 1: Inefficient Initial Extraction. The initial acid precipitation and solvent extraction steps may not be capturing the majority of the lipopeptides from the culture.
-
Potential Cause 2: Irreversible Adsorption. The lipopeptides may be irreversibly binding to the column or system components.
-
Solution: Passivate the HPLC system and column, especially if working with low concentrations. Ensure the mobile phase composition is suitable to prevent precipitation on the column.
-
-
Potential Cause 3: Degradation. Orfamides may be sensitive to harsh pH conditions or prolonged exposure to certain solvents.
-
Solution: Minimize the time the sample spends in highly acidic conditions (like the TFA-containing mobile phase) by processing fractions promptly after collection.
-
Data Presentation
Table 1: Structural Differences of Key Orfamide Analogs
| Orfamide Analog | Key Structural Difference from this compound | Reference |
| Orfamide A | Isoleucine instead of Valine at amino acid position 4. | [10] |
| Orfamide G | Same amino acid sequence, but differs in the length of the fatty acid tail. | [2] |
| Orfamide F | Differs in amino acid composition (details vary by producing strain). | [1] |
Table 2: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Typical Value / Condition | Reference |
| Column | Reversed-Phase C18 (e.g., 10 mm x 250 mm, 5 µm particle size for semi-preparative) | [4][9] |
| Mobile Phase A | HPLC-grade water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | [3][9] |
| Mobile Phase B | HPLC-grade acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | [3][9] |
| Flow Rate | 3.5 mL/min (for semi-preparative) | [4] |
| Detection | UV at 214 nm | [4] |
| Gradient | Slow, shallow gradient (e.g., 85-100% B over 45 min or 90-100% B over 30 min) | [3][4] |
Experimental Protocols
Protocol 1: Crude Extraction of Orfamides from Pseudomonas Culture
This protocol is adapted from methods described for the extraction of lipopeptides from Pseudomonas species.[4]
-
Cell Removal: Centrifuge the bacterial culture (e.g., grown in King's B medium) at 10,000 x g for 15 minutes to pellet the cells.
-
Acid Precipitation: Decant the supernatant into a clean vessel. Adjust the pH of the supernatant to 2.0 using 6 M HCl to precipitate the lipopeptides.
-
Incubation: Let the acidified supernatant stand at 4°C overnight to ensure complete precipitation.
-
Collect Precipitate: Centrifuge the mixture at 10,000 x g for 20 minutes. Discard the supernatant and retain the crude lipopeptide pellet.
-
Solvent Extraction: Resuspend the pellet in methanol and vortex thoroughly. Centrifuge at 10,000 x g for 15 minutes to pellet any insoluble material.
-
Drying: Collect the methanol supernatant and evaporate the solvent (e.g., using a rotary evaporator or at room temperature) to yield the crude extract.
Protocol 2: Purification of this compound using Semi-Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude extract from Protocol 1 in a minimal volume of the initial mobile phase (e.g., 40% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
System Equilibration: Equilibrate the semi-preparative RP-HPLC system (equipped with a C18 column) with the initial mobile phase conditions until a stable baseline is achieved on the UV detector (214 nm).
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a shallow gradient optimized for separating this compound from its analogs. An example gradient could be:
-
0-5 min: 85% B
-
5-40 min: 85% to 100% B
-
40-45 min: 100% B
-
-
Fraction Collection: Collect fractions corresponding to the individual peaks observed on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or LC-MS.
-
Final Processing: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified product.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting poor peak resolution.
Caption: Structural relationships between this compound and its analogs.
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. orbi.uliege.be [orbi.uliege.be]
addressing Orfamide B solubility issues for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Orfamide B in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cyclic lipopeptide produced by some species of Pseudomonas bacteria.[1][2][3][4][5] Like many lipophilic compounds, this compound has poor water solubility, which can lead to precipitation and inconsistent results in aqueous-based in vitro assays.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1]
Q3: What is the recommended starting solvent for preparing this compound stock solutions?
A3: DMSO is a common and effective solvent for preparing high-concentration stock solutions of this compound for use in in vitro assays.[5]
Q4: My this compound precipitates when I add the DMSO stock to my aqueous assay medium. What should I do?
A4: This is a common issue known as "crashing out." To prevent this, it is crucial to ensure rapid and thorough mixing of the DMSO stock solution into the pre-warmed aqueous medium. Adding the stock solution dropwise while vortexing the medium can help. Additionally, keeping the final DMSO concentration in your assay as low as possible (ideally below 0.5%) is recommended to avoid both precipitation and solvent-induced cytotoxicity.
Q5: What is the general mechanism of action for cyclic lipopeptides like this compound?
A5: Cyclic lipopeptides primarily act by interacting with and disrupting cell membranes. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately cell death.[6] In some cancer cell lines, related cyclic lipopeptides have been shown to induce apoptosis through pathways involving reactive oxygen species (ROS) generation, endoplasmic reticulum stress, and activation of downstream signaling cascades.[1][2][3][4]
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate after adding DMSO stock to aqueous medium. | Poor mixing; localized high concentration of this compound. | Pre-warm the aqueous medium to 37°C. Add the DMSO stock dropwise while vigorously vortexing the medium to ensure rapid dispersion. |
| Final DMSO concentration is too high, reducing the solvating capacity of the aqueous medium. | Decrease the final DMSO concentration in the assay. This may require preparing a more concentrated DMSO stock solution if a high final concentration of this compound is needed. | |
| The aqueous medium is not at an optimal pH for this compound solubility. | While this compound does not have readily ionizable groups for pH manipulation, ensure the pH of your buffer is stable and appropriate for your assay. | |
| Inconsistent assay results or high variability between replicates. | Micro-precipitation of this compound that is not easily visible. | After preparing the final working solution, briefly sonicate it in a water bath sonicator to help break up any small aggregates. Visually inspect the solution for any turbidity before adding it to your assay. |
| Degradation of this compound in the aqueous solution over time. | Prepare the final working solution of this compound fresh for each experiment and use it promptly. | |
| Cell toxicity observed in vehicle control wells. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell type being used. | Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your cells. Aim to keep the final solvent concentration well below this limit, typically ≤ 0.1% for sensitive cell lines. |
Quantitative Data Summary
| Solvent | Qualitative Solubility of this compound | Typical Stock Concentration Range for Poorly Soluble Compounds | Notes |
| DMSO | Soluble[1] | 10-100 mM | Recommended first choice for creating high-concentration stock solutions. Can be toxic to cells at higher concentrations (>0.5%). |
| DMF | Soluble[1] | 10-100 mM | An alternative to DMSO, but also carries a risk of cellular toxicity. |
| Ethanol | Soluble[1] | 1-50 mM | Generally less toxic to cells than DMSO and DMF, but may have lower solubilizing power for highly lipophilic compounds. |
| Methanol | Soluble[1] | 1-50 mM | Similar to ethanol, but can be more volatile. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poor | <10 µM (estimated) | Direct dissolution in aqueous buffers is not recommended. Dilution from a concentrated organic stock solution is necessary. |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: ~1281.6 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh out a precise amount of this compound (e.g., 1.28 mg) into a sterile microcentrifuge tube.
-
Calculating DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
For 1.28 mg of this compound: (1.28 mg / 1281.6 g/mol ) * 1,000,000 / 10 mM ≈ 100 µL
-
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication (5-10 minutes) in a room temperature water bath can aid in dissolution if needed.
-
Storage: Store the 10 mM this compound stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (or other aqueous buffer)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C in a water bath.
-
Serial Dilution (Optional but Recommended): To avoid precipitation, it is often best to perform a serial dilution.
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to get a 100 µM solution. Vortex immediately.
-
-
Final Dilution: While vigorously vortexing the pre-warmed medium, add the required volume of the 10 mM this compound stock solution. For example, to make 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of medium.
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Final DMSO Concentration Check: The final DMSO concentration in this example is 1%. If this is too high for your cells, adjust the concentration of your stock solution or perform further dilutions. For a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock to 999 µL of medium.
-
Use Immediately: Use the final working solution promptly in your in vitro assay.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Plausible signaling pathway for cyclic lipopeptide-induced apoptosis.
References
- 1. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surfactin-induced apoptosis through ROS-ERS-Ca2+-ERK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 4. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Action of iturin A, an antifungal antibiotic from Bacillus subtilis, on the yeast Saccharomyces cerevisiae: modifications of membrane permeability and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Batch-to-Batch Variability in Orfamide B Production
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to batch-to-batch variability in Orfamide B production.
Troubleshooting Guide
Consistent production of this compound can be challenging. This guide provides solutions to common problems encountered during fermentation and purification.
Issue 1: Low or No this compound Yield
Low yields are a frequent issue in microbial fermentation. The following table outlines potential causes and actionable solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Fermentation Parameters | Systematically optimize pH, temperature, and dissolved oxygen (DO) levels. For Pseudomonas species, a neutral to slightly alkaline pH (7.0-8.0) is often optimal for lipopeptide production.[1] Temperature should be maintained consistently, with a suggested range of 25-30°C.[1] |
| Inappropriate Carbon or Nitrogen Source | Screen alternative carbon sources (e.g., glucose, glycerol, sucrose) and nitrogen sources (e.g., yeast extract, peptone, ammonium salts).[1] The carbon-to-nitrogen (C/N) ratio is critical and should be optimized. |
| Genetic Instability of Production Strain | Re-streak the culture from a frozen stock to ensure the use of a genetically stable population. Implement regular quality control checks of the inoculum.[1] |
| Nutrient Limitation | Analyze the consumption of key nutrients throughout the fermentation process. Consider implementing a fed-batch strategy to prevent the depletion of essential nutrients.[1] |
Issue 2: Inconsistent Batch-to-Batch Production
Variability between batches is a major hurdle in scaling up production. Key factors to control are outlined below.
| Potential Cause | Recommended Solution |
| Variability in Inoculum Quality | Standardize the inoculum preparation protocol, including the age, cell density (OD600), and volume of the seed culture.[1] |
| Fluctuations in Raw Material Quality | Source high-quality, consistent raw materials for the fermentation medium. Perform quality control on incoming materials to ensure uniformity.[1] |
| Inadequate Process Control | Calibrate all sensors (pH, DO, temperature) before each fermentation run. Ensure that all controllers are functioning correctly to maintain stable conditions.[1] |
| Foaming in the Bioreactor | High agitation or aeration rates can lead to excessive foaming. Reduce these rates while ensuring DO levels remain sufficient. An antifoaming agent may be used if necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what microorganisms produce it?
A1: this compound is a cyclic lipopeptide (CLP) biosurfactant.[2] It is primarily produced by bacterial strains such as Pseudomonas sp. CMR5c and CMR12a.[2] Orfamides are composed of a 10-amino acid peptide chain and a 3-hydroxy fatty acid tail.[2] They exhibit various biological activities, including antifungal and insecticidal properties.[2]
Q2: What is the biosynthetic pathway for this compound?
A2: this compound is synthesized by large multi-enzyme complexes called nonribosomal peptide synthetases (NRPS).[3][4] The biosynthesis is governed by three main structural genes: ofaA, ofaB, and ofaC.[2] These genes encode the modules responsible for activating and incorporating the specific amino acids into the peptide chain. A thioesterase (TE) domain at the end of the enzymatic assembly line is responsible for the cyclization and release of the final this compound molecule. The production of orfamides is also regulated by LuxR-type transcriptional regulators.[2][5]
Q3: What are the key factors influencing this compound production yield?
A3: The yield of this compound is significantly influenced by several cultural and environmental parameters. Key factors include:
-
Medium Composition: The choice and concentration of carbon and nitrogen sources are critical.
-
pH: Maintaining an optimal pH throughout the fermentation is crucial for enzyme activity and cell growth.[1]
-
Temperature: The cultivation temperature affects bacterial growth and metabolite production rates.[1]
-
Aeration and Agitation: Adequate oxygen supply and proper mixing are essential for aerobic fermentation.[1]
-
Incubation Time: As a secondary metabolite, this compound production is often growth-phase dependent.[6]
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Streak Pseudomonas sp. (e.g., CMR5c or CMR12a) on a suitable agar plate (e.g., King's B agar) and incubate at 28°C for 24-48 hours.
-
Inoculate a single colony into a 250 mL flask containing 50 mL of liquid King's B (KB) medium.
-
Incubate this seed culture for 24 hours at 28°C on a shaker at 150 rpm.[1]
Protocol 2: this compound Production Culture
-
Inoculate a 2 L flask containing 500 mL of liquid KB medium with the seed culture (e.g., 1% v/v).
-
Incubate the production culture at 28°C for 48-72 hours with shaking at 150 rpm.
Protocol 3: Extraction and Purification of this compound
-
Centrifuge the culture broth at 10,000 x g for 10 minutes to remove bacterial cells.
-
Acidify the supernatant to pH 2.0 with 6 M HCl and incubate at 4°C overnight to precipitate the lipopeptides.[2]
-
Collect the precipitate by centrifugation at 10,000 x g for 10 minutes.[2]
-
Extract the precipitate with methanol.
-
Dry the methanol extract to obtain the crude this compound.
-
For further purification, employ Solid-Phase Extraction (SPE) with a C18 cartridge, eluting with a stepwise gradient of acetonitrile in water.
-
High-purity this compound can be obtained using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
Protocol 4: Analytical Characterization of this compound
-
High-Performance Liquid Chromatography (HPLC):
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Visualizations
Caption: this compound Biosynthesis Pathway.
Caption: Troubleshooting Workflow for Batch Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic lipopeptide production by plant-associated Pseudomonas spp.: diversity, activity, biosynthesis, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Cyclic Lipopeptide Biosynthesis in Pseudomonas fluorescens by the ClpP Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.4. Lipopeptides quantification by HPLC analysis [bio-protocol.org]
- 8. uab.edu [uab.edu]
- 9. benchchem.com [benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
Orfamide B Technical Support Center: Troubleshooting Degradation During Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating the degradation of Orfamide B, a cyclic lipopeptide with significant research interest. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Troubleshooting Guide
Researchers may encounter issues with this compound degradation, leading to reduced bioactivity and inconsistent experimental results. The primary degradation pathway for this compound, a cyclic depsipeptide, is the hydrolysis of its ester bond, leading to a linearized, inactive form. Several factors can accelerate this process.
Observed Problem: Loss of biological activity or appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause: Degradation of this compound.
Recommended Solutions: Review your storage and handling procedures against the guidelines below.
Summary of this compound Stability Under Various Conditions
While specific kinetic data for this compound is not extensively published, the stability of cyclic lipopeptides is known to be influenced by several factors. The following table summarizes expected stability based on general knowledge of this class of compounds.
| Condition | Parameter | Recommendation | Expected Outcome |
| Temperature | Storage Temperature | Store stock solutions and solid material at -20°C or below for long-term stability. For short-term storage (days to weeks), 4°C is acceptable for solid material. | Minimizes hydrolysis and other degradation reactions. |
| Handling Temperature | Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions on ice. | Reduces the rate of hydrolytic degradation during experimental setup. | |
| pH | Solution pH | Maintain solutions at a slightly acidic to neutral pH (pH 5-7). Avoid strongly acidic or alkaline conditions. | The ester linkage in this compound is susceptible to acid and base-catalyzed hydrolysis. |
| Solvent | Recommended Solvents | Dissolve this compound in organic solvents such as DMSO, DMF, ethanol, or methanol.[1] | This compound has poor water solubility. Using appropriate organic solvents for stock solutions minimizes exposure to aqueous environments where hydrolysis can occur. |
| Aqueous Solutions | Prepare aqueous working solutions fresh from a stock in organic solvent just before use. Minimize the time this compound is in an aqueous buffer. | Reduces the opportunity for hydrolysis in aqueous media. | |
| Light Exposure | Light | Store this compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in foil. | While photolytic degradation pathways are not fully elucidated for this compound, it is a general best practice for complex organic molecules. |
| Enzymatic Degradation | Presence of Esterases | Use sterile, high-purity water and buffers. If working with biological matrices (e.g., serum, cell culture media), be aware of the potential for enzymatic degradation by esterases.[2] | Prevents enzymatic hydrolysis of the ester bond. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Instrumentation:
-
This compound sample
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column and UV detector
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
2. HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to resolve this compound from its degradation products (e.g., 20-80% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
3. Forced Degradation Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
- Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
- Thermal Degradation: Incubate a solid sample of this compound at 70°C for 48 hours. Dissolve in the mobile phase before injection.
- Photostability: Expose a solution of this compound to light in a photostability chamber.
- Analyze all samples by HPLC, including an unstressed control sample.
4. Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
Visualizations
This compound Degradation Pathway
The primary degradation pathway for this compound is anticipated to be the hydrolysis of the ester bond within its cyclic structure, leading to a linear, and likely inactive, form. Other potential, though likely slower, degradation pathways include hydrolysis of the amide bonds in the peptide backbone and deacylation of the lipid tail.
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has been stored at -20°C for a year. Is it still viable?
A1: For long-term storage, -20°C is the recommended temperature. However, the stability also depends on the solvent and the number of freeze-thaw cycles. It is advisable to perform an analytical check (e.g., by HPLC) to confirm the integrity of the compound before use, especially for critical experiments.
Q2: I need to make a working solution of this compound in an aqueous buffer for my cell-based assay. What is the best way to do this to minimize degradation?
A2: Prepare a concentrated stock solution of this compound in an appropriate organic solvent like DMSO or methanol. Just before your experiment, dilute a small aliquot of the stock solution into your aqueous buffer to the final working concentration. Use the buffered solution as quickly as possible to minimize the risk of hydrolysis.
Q3: I see a new, earlier-eluting peak in my HPLC chromatogram after incubating this compound with a cell lysate. What could this be?
A3: An earlier-eluting peak on a reverse-phase HPLC column typically indicates a more polar compound. This could be the linearized form of this compound resulting from the hydrolysis of the ester bond, which may be catalyzed by esterases present in the cell lysate. To confirm, you could analyze the sample by LC-MS to determine the mass of the new peak. The mass of the linearized product should be 18 Da (the mass of water) greater than the parent this compound.
Q4: Can I autoclave my buffer containing this compound?
A4: No. Autoclaving involves high temperatures and pressures, which will significantly accelerate the hydrolysis and degradation of this compound. Prepare your buffers and sterilize them by filtration before adding this compound from a filter-sterilized stock solution.
Q5: What are the visual signs of this compound degradation?
A5: Visual inspection is not a reliable method for detecting this compound degradation. The degradation products are often colorless and soluble. The most reliable way to assess the stability of this compound is through analytical techniques like HPLC or LC-MS.
References
troubleshooting inconsistent results in Orfamide B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Orfamide B bioassays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample shows lower than expected or no activity in my antifungal assay. What are the possible causes?
Several factors can contribute to reduced or absent bioactivity of this compound. Consider the following troubleshooting steps:
-
This compound Precipitation: this compound has poor water solubility. Ensure it is fully dissolved in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or methanol before preparing your final dilutions in aqueous assay media. Visually inspect for any precipitate after adding it to your media.[1]
-
Inappropriate Solvent Concentration: The final concentration of the organic solvent in the assay medium might be too high, causing toxicity to the fungal cells and masking the specific effect of this compound. It is crucial to include a solvent-only control to assess its impact on the assay.[1]
-
Sub-optimal Assay Conditions: Verify that the pH, temperature, and nutrient composition of the growth medium are optimal for the specific fungus being tested.
-
Degradation of this compound: Improper storage of this compound stock solutions can lead to degradation. It is recommended to store stock solutions at -20°C or below and to avoid repeated freeze-thaw cycles.[1]
Q2: I am observing high variability between my experimental replicates. What are the most common sources of error?
Inconsistent results in this compound bioassays can often be traced back to several key factors:
-
Pipetting Errors: Inaccurate or inconsistent dispensing of this compound solutions, culture media, or cell suspensions will directly impact the final concentration and, consequently, the biological effect.
-
Improper Reagent Preparation and Storage: Incompletely dissolved this compound, the use of solvents that may have their own biological effects, or the degradation of stock solutions due to incorrect storage can all lead to variability. This compound is poorly soluble in water and should be dissolved in a suitable organic solvent like methanol or DMSO.[1]
-
Cell Culture Health and Density: The physiological state and density of the target organism (e.g., fungal spores, bacterial cells, cancer cells) at the time of the assay are critical. Ensure cultures are in the appropriate growth phase and standardize cell densities across all experiments.
-
Adsorption to Plasticware: Being a lipophilic compound, this compound can adsorb to the surface of plastic labware, which reduces the effective concentration in the assay.[1] Using low-adhesion plasticware or including a pre-incubation step to saturate the plastic surface can help mitigate this issue.
Q3: How should I prepare and store this compound for bioassays?
Proper handling of this compound is crucial for obtaining reproducible results.
-
Solubilization: Due to its poor water solubility, this compound should be dissolved in an organic solvent such as DMSO or methanol to prepare a stock solution.[1]
-
Storage: Stock solutions should be stored at -20°C or lower to prevent degradation.[1] Aliquoting the stock solution into smaller volumes for single-use is recommended to avoid repeated freeze-thaw cycles.
-
Final Dilutions: When preparing final dilutions for your bioassay, add the this compound stock solution to the aqueous medium and mix thoroughly. Visually inspect for any signs of precipitation.
Data Presentation
This compound Cytotoxicity Data
The following table summarizes the cytotoxic activity of Orfamide N, a close structural analog of this compound, against two human cancer cell lines. This data can serve as a reference for expected potency in similar assays.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Orfamide N | MDA-MB-435 | Melanoma | 11.06 ± 5.00 |
| Orfamide N | OVCAR3 | Ovarian Cancer | 10.50 ± 4.17 |
Data from a study on Orfamide N, which exhibits a similar activity profile to other orfamides.[4]
Antifungal and Zoospore Lysis Activity
Studies have shown that this compound, along with Orfamides A and G, exhibit significant biological activity against various plant pathogens.
| Activity | Target Organism | Effective Concentration | Reference |
| Increased Hyphal Branching | Rhizoctonia solani AG 4-HGI | 100 µM | [5] |
| Zoospore Lysis | Pythium ultimum & Phytophthora porri | ≥ 25 µM | [5] |
| Inhibition of Appressorium Formation | Magnaporthe oryzae | Dose-dependent | [5][6] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Antifungal Assay - Inhibition of Rhizoctonia solani Hyphal Branching
This protocol is adapted from studies on the antifungal activity of orfamides.[5]
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions to achieve final concentrations of 10 µM and 100 µM in the assay medium. Include a DMSO-only control.
-
Fungal Inoculum: On a sterile microscopic glass slide covered with a thin layer of water agar, place a 5 mm agar plug from an actively growing culture of R. solani.
-
Treatment: Place two 15 µL droplets of the this compound solutions (or DMSO control) on either side of the fungal plug, approximately 2 cm away.
-
Incubation: Incubate the slides in a humid chamber at 28°C for 36 hours.
-
Analysis: Observe the hyphal morphology at the edge of the fungal colony under a microscope. Increased hyphal branching is indicative of mycelial growth inhibition.
Protocol 2: Zoospore Lysis Assay
This protocol is based on methods used to assess the effect of orfamides on oomycete zoospores.[5][7]
-
Preparation of Zoospores: Harvest zoospores from a fresh culture of Pythium ultimum or Phytophthora porri.
-
Treatment: On a microscope slide, mix a droplet of the zoospore suspension with an equal volume of the desired this compound concentration (e.g., 25 µM).
-
Observation: Immediately observe the mixture under a microscope.
-
Data Collection: Record the time (in seconds) it takes for zoospore lysis to occur.
Protocol 3: Cytotoxicity Assay Against Cancer Cell Lines
This is a general protocol for assessing the cytotoxicity of this compound against adherent cancer cell lines, such as MDA-MB-435 or OVCAR3, using a resazurin-based assay.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a DMSO-only vehicle control and an untreated control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a resazurin-based cell viability reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action on a target cell.
Experimental Workflow Diagram
Caption: General workflow for an this compound bioassay.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Critical micelle concentration and particle size determine adjuvanticity of cyclic lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Discovery of New Cyclic Lipodepsipeptide Orfamide N via Partnership with Middle School Students from the Boys and Girls Club - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NMR for Orfamide B Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR structural analysis of the cyclic lipopeptide Orfamide B.
Frequently Asked Questions (FAQs)
Q1: What is the ideal sample concentration and purity for this compound NMR analysis?
A1: For optimal signal-to-noise (S/N), the sample concentration should be 1 mM or higher in a volume of 0.3-0.5 mL.[1] Halving the concentration may require a four-fold increase in measurement time to achieve the same S/N ratio.[1] The purity of the sample should be very high, ideally greater than 95%, to avoid interference from impurities.[1]
Q2: Which deuterated solvent is best suited for this compound structural analysis?
A2: The choice of solvent is critical and can influence the peptide's conformation. For cyclic lipopeptides like this compound, several solvents are commonly used:
-
Methanol-d4 (CD₃OD) or Acetonitrile-d3 (CD₃CN): These are often good starting points for lipopeptides.[2]
-
Dimethyl sulfoxide-d6 (DMSO-d6): Useful for its ability to slow down the exchange of amide protons with solvent, making them easier to observe.
-
90% H₂O / 10% D₂O: This mixture is necessary if the goal is to observe and assign amide protons, which are crucial for defining backbone structure through hydrogen bonding.[1][3] However, this requires effective water suppression techniques.[1]
Q3: What is the optimal temperature for acquiring NMR spectra of this compound?
A3: The optimal temperature depends on the specific goals of the experiment. Room temperature (e.g., 298K or 25°C) is a standard starting point. However, running spectra at different temperatures can be a valuable tool.[1] Lowering the temperature can sometimes slow down conformational exchange, resulting in sharper signals for a preferred conformation.[4] Conversely, if signals are broad due to aggregation, slightly increasing the temperature might improve spectral quality.
Q4: Which 2D NMR experiments are essential for the complete structural elucidation of this compound?
A4: A standard suite of 2D NMR experiments is required to piece together the structure of this compound.[1][5] These include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds (e.g., Hα-Hβ in an amino acid).[1]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid spin system (e.g., connecting an amide proton to all other protons in that residue).[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), which is essential for determining the 3D structure and peptide sequence.[1][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹³C), helping to resolve overlap in the proton spectrum.[5][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying long-range connections and sequencing amino acids.
Q5: How should I set the mixing time for TOCSY and NOESY experiments?
A5: The mixing time is a critical parameter that must be optimized.
-
For TOCSY, a longer mixing time (e.g., 80 ms) allows magnetization to spread throughout an entire amino acid spin system, which is useful for identifying residues.[1] A shorter mixing time (e.g., 12 ms) will only show correlations between directly coupled protons, similar to a COSY.[1]
-
For NOESY, the mixing time determines the distance range of the observed correlations. It is typically varied (e.g., 100-400 ms) to build up NOEs and to distinguish direct from spin-diffused cross-peaks.
Troubleshooting Guide
Problem 1: Poor Signal-to-Noise (S/N) Ratio
Q: My signal-to-noise ratio is very low, even after several hours of acquisition. What are the common causes and how can I fix this?
A: A low S/N ratio is a frequent problem in NMR and can stem from several issues related to the sample or experimental setup. The primary cause is often an insufficient amount of sample in the active volume of the NMR tube.[8]
Troubleshooting Flowchart for Poor S/N
Caption: A logical workflow for diagnosing and resolving poor signal-to-noise issues.
Table 1: Common Causes and Solutions for Poor Signal-to-Noise
| Potential Cause | Recommended Solution | Citation |
| Low Sample Concentration | Increase concentration to >1 mM. If the sample is mass-limited, consider using a smaller diameter NMR tube (e.g., 3mm) or a cryoprobe for enhanced sensitivity. | [1][9] |
| Sample Precipitation/Aggregation | Visually inspect the sample for cloudiness or precipitate. If present, centrifuge the sample and transfer the supernatant to a new tube. Aggregation can sometimes be reduced by changing temperature or solvent. | [8] |
| Paramagnetic Impurities | Traces of paramagnetic metals can broaden signals and reduce S/N. If suspected, treat the sample with a chelating agent like Chelex resin. | [8] |
| Incorrect Number of Scans (nt) | The S/N ratio increases with the square root of the number of scans. Double the number of scans to increase S/N by a factor of ~1.4. | [1] |
Problem 2: Significant Signal Overlap
Q: My ¹H spectrum is crowded, with severe resonance overlap in the aliphatic and α-proton regions. How can I resolve individual signals?
A: Signal overlap is a major challenge in peptide NMR due to the presence of many similar amino acid residues.[1][10] Dispersing the signals into a second dimension is the most effective strategy.
Table 2: Strategies for Resolving Signal Overlap
| Strategy | Description | Citation |
| 2D Heteronuclear Correlation | Use a ¹H-¹³C HSQC experiment. The large chemical shift range of ¹³C effectively separates overlapping proton signals based on the chemical shift of their attached carbon atom. This is the most powerful method for resolving overlap. | [7][10] |
| Vary Temperature | Acquiring spectra at a slightly different temperature can sometimes shift overlapping resonances apart, as different protons may have different temperature coefficients. | [1] |
| 1D TOCSY | If one multiplet of a spin system is resolved, a 1D TOCSY experiment can be used to selectively excite that multiplet and reveal the chemical shifts of all other coupled protons in that residue, even if they are overlapped in the 1D spectrum. | [10] |
| Pure Shift NMR | These advanced experiments use specific pulse sequences to collapse multiplets into singlets, dramatically simplifying the spectrum and resolving overlap. | [10] |
Problem 3: Ineffective Solvent Suppression
Q: When I use presaturation to suppress the H₂O signal, my amide proton (NH) signals disappear. What is the best way to suppress the solvent while retaining these important signals?
A: This is a classic problem caused by chemical exchange between the amide protons and the water protons. When you saturate the water signal, the saturation is transferred to the amide protons, causing them to disappear.[11][12] The best solution is to use a gradient-based solvent suppression method.
Table 3: Comparison of Solvent Suppression Techniques
| Technique | Mechanism | Advantages | Disadvantages | Citation |
| Presaturation (PRESAT) | A low-power radiofrequency pulse is applied at the solvent's frequency to equalize its spin populations before the experiment begins. | Simple to set up. | Can inadvertently saturate exchangeable protons (e.g., NH, OH). May not provide perfect suppression. | [3][11][12] |
| WATERGATE / WET | Uses a combination of selective pulses and pulsed field gradients to dephase the solvent magnetization while retaining signals from other protons. | Excellent suppression. Preserves signals from exchangeable protons. | Requires a spectrometer with gradient capabilities. | [3][11][13] |
Experimental Protocols & Data
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CD₃CN, CD₃OD, or 90% H₂O/10% D₂O).[2]
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.
NMR Experiment Correlation Diagram
Caption: Relationship between key 2D NMR experiments and the structural information they provide.
Table 4: General Acquisition Parameters for Key 2D NMR Experiments
| Experiment | Key Parameters | Typical Values for this compound | Purpose |
| COSY | Spectral Width (¹H), Number of Increments (t₁), Number of Scans (nt) | 10-12 ppm, 256-512, 4-16 | Identify scalar-coupled protons (2-3 bonds). |
| TOCSY | Mixing Time (p12/d9), Spectral Width (¹H), Number of Increments (t₁) | 60-80 ms, 10-12 ppm, 256-512 | Correlate all protons within an amino acid spin system. |
| NOESY | Mixing Time (p11/d8), Spectral Width (¹H), Number of Increments (t₁) | 150-400 ms, 10-12 ppm, 256-512 | Identify protons close in 3D space for structure calculation. |
| HSQC | Spectral Width (¹H, ¹³C), Number of Increments (t₁) | 10-12 ppm, 100-150 ppm, 128-256 | Correlate protons to their directly attached carbons. |
| HMBC | Long-range coupling delay (d6), Spectral Width (¹H, ¹³C), Number of Increments (t₁) | 60-100 ms, 10-12 ppm, 160-180 ppm, 256-512 | Correlate protons to carbons over 2-3 bonds for sequencing. |
General Workflow for Structural Elucidation
Caption: A step-by-step workflow for the NMR-based structural analysis of this compound.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. benchchem.com [benchchem.com]
- 3. lsa.umich.edu [lsa.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. Solvent Suppression in Pure Shift NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Orfamide B Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression during the mass spectrometry analysis of Orfamide B.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analysis.[1][3] this compound, as a cyclic lipopeptide, is often analyzed in complex biological or environmental matrices, making it susceptible to ion suppression from salts, lipids, and other endogenous components.[2]
Q2: What are the common sources of ion suppression in this compound analysis?
A2: Common sources of ion suppression include:
-
Endogenous matrix components: Salts, phospholipids, and proteins from biological samples like plasma or cell culture media.[2][4]
-
Exogenous contaminants: Plasticizers from sample tubes, detergents, and mobile phase additives.[5][6]
-
High concentrations of non-volatile components: These can interfere with the desolvation process in the ion source.[1]
Q3: How can I detect ion suppression in my this compound LC-MS/MS analysis?
A3: A common method to detect and visualize ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of this compound standard is introduced into the LC eluent stream after the analytical column. When a blank matrix sample is injected, any dips in the constant this compound signal indicate the retention times at which matrix components are eluting and causing suppression.[4]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating this compound.[2][7]
-
Liquid-Liquid Extraction (LLE): Can be used to separate this compound from hydrophilic matrix components.[2]
-
Protein Precipitation: A simpler but less clean method suitable for initial screening.[1]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting interferences.[2]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and matrix components.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
-
Reduce Matrix Load:
-
Modify MS Source Parameters:
-
Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching from positive to negative mode, or vice versa, as this may reduce the ionization of interfering compounds.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can be less susceptible to ion suppression than ESI for certain compounds.[3][8]
-
Issue 2: Poor Reproducibility of this compound Quantification
Possible Cause: Variable ion suppression between samples.
Troubleshooting Steps:
-
Incorporate an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting for matrix effects. The SIL internal standard will experience similar ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[2] If a SIL version is unavailable, a structural analog can be used, but its effectiveness may vary.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the sample matrix.[9] This helps to ensure that the calibration standards and the samples experience similar levels of ion suppression.
Illustrative Data on Mitigation Strategies
The following table summarizes the potential improvement in this compound signal-to-noise ratio (S/N) and reproducibility (%RSD) using different mitigation strategies. These are typical expected improvements and actual results may vary.
| Mitigation Strategy | Expected S/N Improvement | Expected %RSD Improvement |
| Protein Precipitation | 2-5 fold | 15-20% |
| Liquid-Liquid Extraction (LLE) | 5-15 fold | 10-15% |
| Solid-Phase Extraction (SPE) | 10-50 fold | <10% |
| Use of SIL Internal Standard | N/A (corrects for variability) | <5% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Bacterial Culture Supernatant
This protocol is adapted from a method for the related compound, Orfamide A.[7]
-
Culture Preparation: Grow the this compound-producing bacterial strain in a suitable liquid medium and centrifuge to pellet the cells.
-
Supernatant Collection: Collect the supernatant containing the secreted this compound.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with one column volume of methanol.
-
Equilibrate the cartridge with one column volume of deionized water.
-
-
Sample Loading: Load the bacterial supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with one column volume of deionized water to remove salts and other polar impurities.
-
Elution: Elute the this compound from the cartridge with methanol.
-
Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen gas and reconstitute the sample in the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol is based on general procedures for identifying ion suppression zones.[4]
-
System Setup:
-
Configure the LC-MS/MS system as you would for your this compound analysis.
-
Using a T-junction, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
-
Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal.
-
Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Blank Matrix Injection: Once a stable baseline signal for this compound is observed, inject a blank matrix sample (that has undergone your standard sample preparation procedure) onto the LC column.
-
Data Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
Visualizations
Caption: Troubleshooting workflow for mitigating ion suppression.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gmi-inc.com [gmi-inc.com]
Validation & Comparative
Orfamide B vs. Orfamide A: A Comparative Guide to Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
Orfamide A and Orfamide B, cyclic lipopeptides produced by Pseudomonas species, have garnered significant attention in the scientific community for their potent antifungal properties.[1] Structurally, these molecules are remarkably similar, differing by only a single amino acid in their peptide sequence.[1][2][3] This guide provides an objective comparison of their antifungal efficacy, supported by experimental data, detailed methodologies, and visualizations of their mechanism of action to aid researchers in their selection and application.
Quantitative Comparison of Antifungal Activity
Studies consistently demonstrate that Orfamide A and this compound possess comparable antifungal and anti-oomycete activity across a range of pathogens.[1][2][3][4] While extensive Minimum Inhibitory Concentration (MIC) data is not widely available in the reviewed literature, the effective concentrations reported in various bioassays highlight their similar potency.
| Target Organism | Assay Type | Effective Concentration (Orfamide A) | Effective Concentration (this compound) | Outcome | Reference |
| Rhizoctonia solani | Hyphal Branching Assay | 100 µM | 100 µM | Induces increased hyphal branching | [1] |
| Phytophthora porri | Zoospore Lysis Assay | ≥ 25 µM | ≥ 25 µM | Lysis within 55-70 seconds | [1] |
| Pythium ultimum | Zoospore Lysis Assay | ≥ 25 µM | ≥ 25 µM | Lysis within 55-70 seconds | [1] |
| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM | 50 µM | Reduces disease lesions by blocking appressorium formation | [1][2] |
Note: At concentrations of 20 and 25 µM, Orfamide A was observed to be slightly faster in causing zoospore lysis compared to this compound.[1]
Mechanism of Action: Disrupting the Fungal Assault
The primary antifungal mechanism for both Orfamide A and B is the disruption of the fungal plasma membrane.[1] Their amphiphilic structure allows them to insert into the lipid bilayer, which compromises membrane integrity.[5] This leads to increased permeability, leakage of cellular contents, and ultimately, cell lysis.[1]
In pathogenic fungi like Magnaporthe oryzae, the causal agent of rice blast, this membrane disruption has a critical secondary effect: the inhibition of appressorium formation.[2][5] The appressorium is a specialized infection structure crucial for the fungus to penetrate the host plant's cuticle.[5] By preventing its formation, orfamides effectively halt the infection process.[2][5] This disruption is linked to the inhibition of the Pmk1 signaling pathway, which is essential for appressorium development.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Hyphal Branching Assay (for Rhizoctonia solani)
This assay evaluates the effect of orfamides on the mycelial growth of filamentous fungi.
-
Fungal Culture: Rhizoctonia solani is grown on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until a healthy mycelium is established.
-
Compound Application: A sterile filter paper disc is placed on the agar surface. A solution of Orfamide A or B at a concentration of 100 µM is applied to the disc. A control disc with the solvent (e.g., methanol) is also included.
-
Incubation: The plates are incubated at an appropriate temperature for the fungus (typically 25-28°C) for several days.
-
Observation: The mycelial growth around the disc is observed microscopically. Increased hyphal branching is indicative of the compound's effect.
Zoospore Lysis Assay (for Phytophthora and Pythium species)
This assay is used to determine the effect of orfamides on the viability of oomycete zoospores.
-
Zoospore Production: Zoospores are produced by flooding a mature culture of the oomycete with sterile, cold water.
-
Lysis Assay:
-
A suspension of zoospores is prepared in a microtiter plate or on a microscope slide.
-
A defined concentration of Orfamide A or B (e.g., ≥ 25 µM) is added to the zoospore suspension.
-
The time until zoospore lysis (bursting) is observed and recorded using a light microscope.
-
Appressorium Formation Inhibition Assay (for Magnaporthe oryzae)
This assay assesses the ability of orfamides to inhibit the formation of infection structures.
-
Spore Suspension: A suspension of Magnaporthe oryzae conidia is prepared in sterile water.
-
Treatment: Orfamide A or B is added to the spore suspension to a final concentration of 50 µM. A control suspension without the compound is also prepared.
-
Incubation: A droplet of the treated and control spore suspensions is placed on a hydrophobic surface (e.g., a plastic coverslip) to induce appressorium formation. The samples are incubated in a humid environment for 8-24 hours.
-
Quantification: The percentage of germinated spores that have formed appressoria is determined by microscopic examination.
Conclusion
Orfamide A and this compound demonstrate potent and remarkably similar antifungal activities.[1][2][3] Their primary mechanism of action involves the disruption of the fungal plasma membrane, leading to cell death and, in pathogenic fungi like M. oryzae, the inhibition of critical infection processes.[1][2][5] The choice between Orfamide A and B in a research or drug development context may therefore depend on factors other than antifungal potency, such as production yield or stability. Further investigation into their interaction with specific membrane components and the precise signaling cascades they disrupt will be valuable for the development of novel antifungal therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Orfamide B vs. Orfamide G: A Comparative Analysis of Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Orfamide B and Orfamide G, two closely related cyclic lipopeptides from the orfamide family. The document outlines their structural nuances and evaluates the impact of these differences on their biological activities, supported by available experimental data.
Structural Comparison: A Subtle Distinction in Lipophilicity
This compound and Orfamide G are both cyclic lipodepsipeptides, sharing an identical ten-amino-acid sequence: Leu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val. The sole structural distinction lies in the length of their N-terminal 3-hydroxy fatty acid tail. This compound incorporates a 3-hydroxy-tetradecanoic acid (C14), while Orfamide G possesses a longer 3-hydroxy-hexadecanoic acid (C16) chain. This variation in the lipid moiety subtly alters the overall lipophilicity of the molecules, a key factor that can influence their interaction with biological membranes and, consequently, their activity.
Caption: Structural difference between this compound and G.
Structure-Activity Relationship: A Tale of Equal Potency
Despite the difference in their fatty acid chain lengths, current research indicates that this compound and Orfamide G exhibit remarkably similar biological activity profiles across a range of antifungal and anti-oomycete assays. Multiple studies have concluded that the two compounds are "equally active" in inhibiting the growth of pathogenic fungi and causing the lysis of oomycete zoospores.[1][2][3] This suggests that for the tested activities, the two-carbon difference in the lipid tail does not significantly impact the overall efficacy of the molecule.
Quantitative Bioactivity Data
The following table summarizes the available quantitative and semi-quantitative data comparing the biological activities of this compound and Orfamide G.
| Biological Activity | Organism(s) | Assay | This compound | Orfamide G | Reference(s) |
| Antifungal Activity | Magnaporthe oryzae | Inhibition of Appressorium Formation | No significant difference | No significant difference | [1] |
| Rhizoctonia solani | Mycelial Growth Inhibition | Equally active | Equally active | [1][2][3] | |
| Anti-oomycete Activity | Phytophthora spp., Pythium spp. | Zoospore Lysis | Equally active | Equally active | [1][2][3] |
| Insecticidal Activity | Aphids | General Toxicity | Contributes to insecticidal activity | Not explicitly tested, but orfamides generally show activity | [4] |
| Cytotoxicity | Human cancer cell lines | IC50 Determination | Not specifically reported | Not specifically reported | [5] |
Experimental Protocols
Detailed methodologies for the key bioassays used to evaluate the activities of this compound and G are provided below.
Inhibition of Appressorium Formation in Magnaporthe oryzae
This assay assesses the ability of the compounds to prevent the formation of appressoria, specialized infection structures of the rice blast fungus.
Protocol:
-
Spore Suspension Preparation: Conidia of M. oryzae are harvested from fungal cultures and suspended in sterile distilled water to a final concentration of 1 x 10^5 spores/mL.
-
Treatment Preparation: Stock solutions of this compound and G are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired final concentrations (e.g., 1, 10, 50 µM). A solvent-only control is included.
-
Incubation: Aliquots of the spore suspension are mixed with the orfamide solutions or the control. Droplets of these mixtures are placed on a hydrophobic surface (e.g., plastic coverslip) and incubated in a humid chamber at 25°C for 8-24 hours.
-
Microscopic Analysis: After incubation, the percentage of germinated spores that have formed appressoria is determined by observing at least 100 spores per replicate under a light microscope.
-
Data Analysis: The inhibition of appressorium formation for each treatment is calculated relative to the solvent control.
Caption: Workflow for the appressorium formation inhibition assay.
Zoospore Lysis Assay
This assay measures the time required for the orfamides to induce lysis of oomycete zoospores.
Protocol:
-
Zoospore Production: Zoospores of Phytophthora or Pythium species are induced and harvested from mycelial cultures. The concentration of motile zoospores is determined using a hemocytometer.
-
Treatment Application: A small volume of the zoospore suspension is placed on a microscope slide. A solution of this compound or G at a specific concentration is added to the droplet. A solvent-only control is run in parallel.
-
Microscopic Observation: The suspension is immediately observed under a light microscope.
-
Time Measurement: The time from the addition of the compound to the cessation of motility and subsequent bursting of the zoospores is recorded.
Caption: Workflow for the zoospore lysis assay.
Conclusion
The structure-activity relationship of this compound versus Orfamide G demonstrates that a minor modification in the length of the fatty acid tail (from C14 to C16) does not lead to a significant difference in their antifungal and anti-oomycete activities. Both compounds exhibit potent and comparable bioactivity in the reported assays. This suggests a degree of flexibility in the lipophilic requirement for these specific biological functions. Further research exploring a wider range of fatty acid chain lengths and diverse biological targets would be beneficial to fully elucidate the impact of lipophilicity on the activity spectrum of the orfamide family of lipopeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 4. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]
- 5. Discovery of New Cyclic Lipodepsipeptide Orfamide N via Partnership with Middle School Students from the Boys and Girls Club - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Orfamide B and Phenazine Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing challenge of antimicrobial resistance necessitates innovative approaches to enhance the efficacy of existing and novel therapeutic agents. One promising strategy lies in the exploration of synergistic interactions between different classes of antimicrobial compounds. This guide provides a comparative framework for understanding and evaluating the potential synergistic effects between Orfamide B, a cyclic lipopeptide, and phenazine antibiotics, a class of redox-active bacterial metabolites. While direct quantitative data on the synergy of the purified compounds is limited in published literature, studies on bacteria that co-produce these molecules strongly suggest a collaborative action, particularly in the context of biocontrol.
This guide outlines the theoretical basis for their synergy, presents a detailed experimental protocol to quantify these interactions, and provides a template for data presentation and visualization to support further research in this area.
Theoretical Underpinning for Synergy
The potential for synergistic activity between this compound and phenazine antibiotics stems from their distinct yet complementary mechanisms of action.
-
This compound: As a member of the cyclic lipopeptide (CLP) class, this compound functions as a biosurfactant.[1][2] Its amphiphilic nature allows it to insert into and disrupt the integrity of microbial cell membranes.[2][3] This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This membrane-destabilizing property could facilitate the entry of other antimicrobial compounds, such as phenazines, into the target cell.
-
Phenazine Antibiotics: Phenazines, such as phenazine-1-carboxylic acid (PCA), are redox-active secondary metabolites.[4][5] Their antimicrobial activity is largely attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[4][5] These ROS can cause widespread oxidative damage to intracellular components, including DNA, proteins, and lipids, resulting in cell death.
The proposed synergistic relationship posits that this compound compromises the primary defense of the microbial cell—the cell membrane—thereby allowing enhanced intracellular access and accumulation of phenazine antibiotics. This would, in turn, lead to a more potent ROS-mediated killing effect than either compound could achieve alone. Evidence from studies on Pseudomonas sp. CMR12a, a bacterium that produces both this compound and phenazines, indicates that these compounds "work together" in the biocontrol of the fungal pathogen Rhizoctonia solani, suggesting a naturally evolved synergistic or cooperative interaction.[1]
Quantifying Synergy: An Experimental Blueprint
To empirically determine and quantify the synergistic interaction between this compound and a phenazine antibiotic (e.g., PCA), the checkerboard microdilution assay is the standard method. This allows for the calculation of the Fractional Inhibitory Concentration (FIC) Index, a key metric for defining synergy.
Experimental Protocol: Checkerboard Assay
1. Preparation of Materials:
- Microorganism: A suspension of the target microorganism (e.g., a pathogenic bacterial or fungal strain) adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
- Antimicrobial Agents: Stock solutions of purified this compound and Phenazine-1-carboxylic acid (PCA) of known concentrations.
- Growth Medium: Appropriate liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
- Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer (microplate reader).
2. Determination of Minimum Inhibitory Concentration (MIC):
- Before the synergy test, the MIC of this compound and PCA must be determined individually.
- Prepare serial twofold dilutions of each compound in the growth medium in separate 96-well plates.
- Inoculate each well with the standardized microbial suspension.
- Include positive (microbe, no drug) and negative (medium only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- The MIC is the lowest concentration of the drug that completely inhibits visible growth of the microorganism.[6]
3. Checkerboard Assay Setup:
- In a 96-well plate, prepare serial dilutions of this compound horizontally and serial dilutions of PCA vertically. This creates a matrix of wells containing various concentration combinations of the two compounds.
- The concentration range for each compound should typically span from 4x MIC to 1/16x MIC.
- Inoculate all wells (except the negative control) with the standardized microbial suspension.
- Include control wells for the MIC of each drug alone, as well as positive and negative growth controls.
- Incubate the plate under the same conditions as the MIC assay.
4. Data Analysis and FIC Index Calculation:
- After incubation, determine the MIC of each compound in the presence of the other. For each well where growth is inhibited, note the concentrations of this compound (CA) and PCA (CB).
- Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every non-turbid well:
- FICA = CA / MICA (where MICA is the MIC of this compound alone)
- FICB = CB / MICB (where MICB is the MIC of PCA alone)[6]
- Calculate the FIC Index (FICI or ΣFIC) for each combination:
- FICI = FICA + FICB [6]
- The lowest FICI value obtained from all combinations is used to interpret the overall interaction.
5. Interpretation of Results:
- Synergy: FICI ≤ 0.5
- Additive: 0.5 < FICI ≤ 1.0
- Indifference: 1.0 < FICI ≤ 4.0
- Antagonism: FICI > 4.0[6]
Data Presentation
The results from the checkerboard assay should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical Synergy Analysis of this compound and Phenazine-1-Carboxylic Acid (PCA) against Candida albicans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (ΣFIC) | Interpretation |
| This compound | 16 | 2 | 0.125 | \multirow{2}{}{0.375 } | \multirow{2}{}{Synergy } |
| PCA | 32 | 8 | 0.250 |
Note: The data presented in this table is hypothetical and serves as an example for how to structure experimental results.
Visualizing Workflows and Mechanisms
Diagrams are essential for conveying complex experimental workflows and theoretical models. The following visualizations are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for assessing synergy using the checkerboard assay.
Caption: Proposed synergistic mechanism of this compound and phenazine antibiotics.
Conclusion and Future Directions
The combined action of this compound and phenazine antibiotics represents a compelling area for research in the development of new antimicrobial strategies. While current evidence from co-producing organisms is suggestive of a synergistic or cooperative relationship, rigorous quantitative studies using purified compounds are needed to confirm and characterize this interaction against a panel of clinically relevant pathogens. The experimental framework provided in this guide offers a standardized approach to generate the necessary data. Future research should also focus on elucidating the precise molecular signaling and interactions at the cell membrane interface and exploring the in vivo efficacy of this promising combination.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic lipopeptides as antibacterial agents - potent antibiotic activity mediated by intriguing mode of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cyclic Lipopeptide Antibiotics [ouci.dntb.gov.ua]
- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
Orfamide B and Sessilin: A Synergistic Combination for Enhanced Biocontrol
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for sustainable and effective biological control agents, the cyclic lipopeptides (CLPs) produced by various strains of Pseudomonas have emerged as promising candidates. Among these, Orfamide B and sessilin, both produced by the biocontrol strain Pseudomonas sp. CMR12a, have garnered significant attention. This guide provides an objective comparison of the biocontrol performance of this compound, sessilin, and their combination, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further research.
Performance Comparison of this compound and Sessilin
Experimental evidence strongly suggests a synergistic or additive interaction between this compound and sessilin in the biocontrol of phytopathogens, particularly the soil-borne fungus Rhizoctonia solani. While this compound alone exhibits some antifungal activity, its efficacy is significantly enhanced when combined with sessilin.
In Vitro Antagonism against Rhizoctonia solani
Studies using mutants of Pseudomonas sp. CMR12a that produce either only this compound or only sessilin have shown that neither compound alone effectively inhibits the mycelial growth of R. solani. However, when applied together, a significant inhibition of fungal growth is observed, indicating a synergistic relationship.[1]
| Treatment | Mycelial Growth Inhibition of R. solani |
| This compound alone | Ineffective[1] |
| Sessilin alone | Ineffective[1] |
| This compound + Sessilin | Synergistic Inhibition[1] |
Zoospore Lysis Activity
Orfamides, including this compound, are known to cause rapid lysis of zoospores, the motile infective stage of many oomycete pathogens. This activity is a key mechanism in their biocontrol action. The lytic activity is dose-dependent.
| Orfamide Concentration | Time to Zoospore Lysis |
| Low Concentration | Slower Lysis |
| High Concentration | Rapid Lysis |
In Planta Biocontrol of Rhizoctonia Root Rot
The synergistic interaction observed in vitro translates to enhanced biocontrol efficacy in planta. Mutants of Pseudomonas sp. CMR12a capable of producing only one of the two CLPs (either this compound or sessilin) lose their ability to effectively control Rhizoctonia root rot on bean plants. This highlights the importance of the combined action of both molecules for robust disease suppression in a natural setting.[1]
| Treatment | Biocontrol Efficacy against Rhizoctonia Root Rot |
| Wild-type Pseudomonas sp. CMR12a (produces both) | High |
| This compound-only mutant | Low / Ineffective[1] |
| Sessilin-only mutant | Low / Ineffective[1] |
Signaling Pathways in Plant Defense
This compound and sessilin contribute to plant protection not only through direct antagonism but also by inducing systemic resistance (ISR) in the host plant. This priming of the plant's immune system leads to a more robust and rapid defense response upon pathogen attack.
This compound-Induced Systemic Resistance
This compound has been shown to elicit ISR in plants. In rice, this response against the fungus Cochliobolus miyabeanus is dependent on the plant hormone abscisic acid (ABA) and the transcriptional activator OsWRKY4. More broadly, rhizobacteria-mediated ISR, a category to which this compound's activity belongs, often relies on the jasmonic acid (JA) and ethylene (ET) signaling pathways and is dependent on the regulatory protein NPR1.
Signaling pathway of this compound-induced systemic resistance.
Sessilin-Induced Systemic Resistance
Sessilin is also known to have ISR elicitation potential. However, the specific components of the signaling pathway it activates are less well-characterized compared to this compound. It is likely that it also engages components of the plant's innate immune system, contributing to the overall enhanced defensive state of the plant.
General overview of sessilin's role in inducing systemic resistance.
Experimental Protocols
In Vitro Antagonism Assay (Dual Culture)
This method assesses the direct inhibitory effect of the biocontrol agents on the growth of a target pathogen.
Materials:
-
Petri dishes with Potato Dextrose Agar (PDA)
-
Cultures of the pathogen (e.g., Rhizoctonia solani)
-
Cultures of the biocontrol agent (e.g., Pseudomonas sp. CMR12a and its mutants)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
A mycelial plug of the actively growing pathogen is placed in the center of a PDA plate.
-
The biocontrol bacterial strain is streaked on the PDA plate at a fixed distance from the pathogen's mycelial plug.
-
For testing the combination, streaks of both this compound and sessilin producing strains can be made, or cell-free filtrates can be used.
-
A control plate is inoculated only with the pathogen.
-
Plates are incubated at an appropriate temperature for the pathogen to grow until the mycelial edge in the control plate reaches the edge of the plate.
-
The zone of inhibition between the pathogen and the biocontrol agent is measured. The percentage of inhibition can be calculated using the formula: ((Radius of control colony - Radius of inhibited colony) / Radius of control colony) * 100.
Workflow for the in vitro dual culture antagonism assay.
Zoospore Lysis Assay
This assay is used to observe the direct effect of the biocontrol agents on the viability of oomycete zoospores.
Materials:
-
Zoospore suspension of the target oomycete (e.g., Phytophthora or Pythium species)
-
Purified this compound and sessilin solutions at various concentrations
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Prepare a fresh zoospore suspension and adjust the concentration.
-
On a microscope slide, mix a small volume of the zoospore suspension with the test solution (this compound, sessilin, or their combination).
-
A control is prepared using the solvent of the test compounds.
-
Immediately cover with a coverslip and observe under the microscope.
-
Record the time taken for the zoospores to lyse (cease movement and burst).
Plant Protection Assay against Rhizoctonia solani
This in planta assay evaluates the ability of the biocontrol agents to protect a host plant from disease.
Materials:
-
Seeds of a susceptible host plant (e.g., bean, Phaseolus vulgaris)
-
Pots with sterilized soil
-
Inoculum of Rhizoctonia solani (e.g., mycelial plugs on a carrier like barley grains)
-
Cultures of the biocontrol agent (e.g., Pseudomonas sp. CMR12a and its mutants)
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Prepare the inoculum of the biocontrol agent by growing the bacteria in a suitable liquid medium and then resuspending the cells in a buffer to a desired concentration.
-
Treat the seeds with the bacterial suspension before sowing. For combination treatments, a mixed suspension can be used.
-
Sow the treated and untreated (control) seeds in pots containing soil infested with R. solani.
-
A negative control group should consist of seeds sown in non-infested soil.
-
Maintain the pots in a greenhouse or growth chamber under conditions favorable for disease development.
-
After a set period, assess the disease severity using a rating scale (e.g., based on the extent of root rot and hypocotyl lesions).
-
Calculate the disease incidence and severity for each treatment group.
This guide provides a comprehensive overview of the comparative performance of this compound and sessilin as biocontrol agents. The data strongly supports a synergistic interaction, making their combined application a promising strategy for the development of novel and effective biopesticides. The provided protocols and pathway diagrams offer a foundation for further research into the mechanisms of action and optimization of these potent natural compounds.
References
A Comparative Analysis of Orfamide B and Other Pseudomonas Lipopeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Orfamide B, a cyclic lipopeptide produced by Pseudomonas species, with other notable lipopeptides from the same genus. The objective is to offer a clear comparison of their biological activities, supported by available experimental data, to aid in research and development efforts.
Introduction to Pseudomonas Lipopeptides
Pseudomonas species are prolific producers of a diverse array of secondary metabolites, including a significant class of biosurfactants known as cyclic lipopeptides (CLPs). These amphiphilic molecules consist of a fatty acid tail linked to a cyclic peptide chain and exhibit a broad spectrum of biological activities, including antimicrobial, anti-biofilm, and insecticidal properties.[1] Major families of Pseudomonas CLPs include the Orfamide, Viscosin, and Syringomycin groups, each with distinct structural features and biological functions.[2]
This compound is a member of the orfamide family of lipopeptides, which are composed of 10 amino acid residues.[3] It is structurally closely related to other orfamides, such as Orfamide A and Orfamide G, differing by only a single amino acid or the length of the fatty acid chain.[3][4] This guide will focus on the comparative aspects of this compound in relation to its congeners and other major Pseudomonas lipopeptide families.
Structural and Biosynthetic Comparison
The biological activity of lipopeptides is intrinsically linked to their structure. This compound is synthesized non-ribosomally by a multi-enzyme complex encoded by the ofaA, ofaB, and ofaC gene clusters.[4]
Table 1: Structural Comparison of Selected Pseudomonas Lipopeptides
| Lipopeptide Family | Representative Lipopeptide | Peptide Length (Amino Acids) | Fatty Acid Moiety | Key Structural Features | Producing Species (Examples) |
| Orfamide | This compound | 10 | 3-hydroxydodecanoic or 3-hydroxytetradecanoic acid | Contains a 10-amino acid peptide ring.[3] | Pseudomonas sp. CMR12a, Pseudomonas sp. CMR5c[3][4] |
| Orfamide A | 10 | 3-hydroxydodecanoic or 3-hydroxytetradecanoic acid | Differs from this compound by a Valine instead of an Isoleucine at position 4.[4] | Pseudomonas protegens Pf-5[4] | |
| Viscosin | Viscosin | 9 | 3-hydroxydecanoic acid | Contains a 9-amino acid peptide ring. | Pseudomonas fluorescens[2] |
| Syringomycin | Syringomycin E | 9 | 3-hydroxydecanoic acid | Contains unusual amino acids like 2,4-diaminobutyric acid and a chlorinated threonine.[2] | Pseudomonas syringae pv. syringae[2] |
Comparative Biological Activity
The diverse structures of Pseudomonas lipopeptides translate into a range of biological activities. This section compares the performance of this compound and its counterparts in antifungal, surfactant, and plant defense-inducing activities.
Antifungal Activity
Pseudomonas lipopeptides are well-documented for their potent antifungal properties. Orfamides, including this compound, have demonstrated significant activity against various plant pathogenic fungi.
Table 2: Comparative Antifungal Activity of Pseudomonas Lipopeptides
| Lipopeptide | Target Pathogen | Activity Metric | Value | Reference |
| Orfamide A, B, G | Rhizoctonia solani AG 4-HGI | Increased hyphal branching | 100 µM | [4] |
| Orfamide A, B, G | Pythium ultimum (zoospores) | Lysis time | 55-70 seconds | [4] |
| Lysis concentration | ≥ 25 µM | [5] | ||
| Orfamide A, B, G | Phytophthora porri (zoospores) | Lysis time | 55-70 seconds | [4] |
| Lysis concentration | ≥ 25 µM | [5] | ||
| Syringomycin E | Various fungi (yeasts) | MIC | 2.5 to > 40 µg/ml | [6] |
| Syringostatin A | Various fungi (yeasts) | MIC | 2.5 to > 40 µg/ml | [6] |
| Syringotoxin B | Various fungi (yeasts) | MIC | 0.8 to 200 µg/ml | [6] |
Note: Direct comparative studies of this compound with Viscosin and Syringomycin against the same fungal strains under identical conditions are limited. The data presented is compiled from different studies and should be interpreted with caution.
Surfactant and Hemolytic Activity
The amphiphilic nature of lipopeptides endows them with excellent surfactant properties, which are crucial for their biological functions. The Critical Micelle Concentration (CMC) is a key parameter for evaluating surfactant efficiency.
Table 3: Comparative Surfactant and Hemolytic Activity
| Lipopeptide | Critical Micelle Concentration (CMC) | Hemolytic Activity | Reference |
| Orfamide A | Not explicitly reported, but described as a biosurfactant. | Not explicitly reported. | [3] |
| Viscosin | ~12 µg/mL | High | [7] |
| Syringomycin | 0.8 mg/mL (for Syringopeptin) | High |
Mechanism of Action: Induction of Systemic Resistance in Plants
Beyond direct antimicrobial action, certain Pseudomonas lipopeptides can elicit a state of heightened immunity in plants, known as Induced Systemic Resistance (ISR). Orfamide A has been shown to trigger ISR in rice against the fungal pathogen Cochliobolus miyabeanus.[8][9][10] This response involves the plant hormone abscisic acid (ABA) signaling pathway, leading to the activation of defense-related genes.[8][9][10]
Orfamide-induced systemic resistance pathway in rice.
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of Pseudomonas lipopeptides.
Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from standard methodologies for assessing the antifungal activity of microbial extracts.
Objective: To determine the inhibitory effect of lipopeptides on the mycelial growth of a target fungus.
Materials:
-
Target fungal culture (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) plates
-
Purified lipopeptide solution (e.g., this compound in a suitable solvent)
-
Solvent control (the same solvent used to dissolve the lipopeptide)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Prepare PDA plates.
-
From a fresh culture of the target fungus, cut a small agar plug (e.g., 5 mm diameter) from the edge of the colony using a sterile cork borer.
-
Place the fungal agar plug in the center of a new PDA plate.
-
Apply a known concentration of the purified lipopeptide solution to a sterile paper disc and place it at a defined distance from the fungal plug.
-
As a negative control, apply the solvent alone to a separate paper disc on the same plate or on a separate control plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) for several days.
-
Measure the diameter of the fungal colony in the presence of the lipopeptide and the control. The inhibition of growth is calculated as the percentage reduction in colony diameter compared to the control.
-
Observe any morphological changes in the fungal hyphae at the zone of inhibition using a microscope.
Zoospore Lysis Assay
This protocol is designed to assess the lytic activity of lipopeptides against oomycete zoospores.
Objective: To determine the concentration and time required for a lipopeptide to lyse zoospores.
Materials:
-
Oomycete culture (e.g., Pythium ultimum or Phytophthora sp.)
-
Sterile distilled water or soil extract solution for inducing zoospore release
-
Purified lipopeptide solution at various concentrations
-
Microscope slides and coverslips
-
Light microscope
-
Stopwatch
Procedure:
-
Induce zoospore release from the oomycete culture by flooding the mycelium with sterile distilled water or a soil extract solution and incubating under appropriate conditions (e.g., 16-24 hours at room temperature). A cold shock (e.g., 4°C for 30 minutes) can enhance zoospore release.
-
Collect the zoospore suspension and adjust the concentration using a hemocytometer.
-
On a microscope slide, mix a small volume (e.g., 10 µL) of the zoospore suspension with an equal volume of the lipopeptide solution at the desired concentration.
-
Immediately cover with a coverslip and start the stopwatch.
-
Observe the zoospores under the microscope and record the time taken for lysis (cessation of motility and bursting of the cell).
-
Repeat the experiment with different concentrations of the lipopeptide to determine the minimum lytic concentration.
-
Use a solvent control to ensure that the solvent itself does not cause zoospore lysis.
Summary and Future Directions
This compound, along with other members of the orfamide family, demonstrates potent biological activities, particularly against plant pathogenic fungi and oomycetes. Its mechanism of action can be both direct, through membrane disruption leading to cell lysis, and indirect, by inducing systemic resistance in plants.
While the available data provides a strong foundation for understanding the potential of this compound, further research is needed to facilitate its development as a biocontrol agent or pharmaceutical. Specifically, direct comparative studies with other major Pseudomonas lipopeptide families under standardized conditions are required to establish a more definitive performance ranking. Elucidating the precise molecular targets and the complete signaling cascade involved in its various biological activities will also be crucial for optimizing its application.
General workflow of this compound production and action.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. In vitro antifungal and fungicidal activities and erythrocyte toxicities of cyclic lipodepsinonapeptides produced by Pseudomonas syringae pv. syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic Lipodepsipeptides From Pseudomonas spp. – Biological Swiss-Army Knives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclic lipopeptide orfamide induces systemic resistance in rice to Cochliobolus miyabeanus but not to Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cyclic lipopeptide orfamide induces systemic resistance in rice to Cochliobolus miyabeanus but not to Magnaporthe oryzae | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Orfamide B: A Biocontrol Alternative to Synthetic Fungicides for Sustainable Crop Protection
A Comparative Analysis of Efficacy, Mechanism of Action, and Experimental Protocols
The increasing demand for sustainable agricultural practices has spurred research into biological alternatives to synthetic fungicides for crop protection. Orfamide B, a cyclic lipopeptide produced by Pseudomonas species, has emerged as a promising biocontrol agent with potent antifungal properties. This guide provides a comprehensive comparison of this compound with commonly used synthetic fungicides—tebuconazole, azoxystrobin, and mancozeb—focusing on their efficacy against the ubiquitous plant pathogen Rhizoctonia solani, their distinct mechanisms of action, and detailed experimental protocols for their evaluation.
Performance Against Rhizoctonia solani: A Comparative Overview
Direct comparative field data for this compound against synthetic fungicides is limited. However, by collating results from various in vitro and in vivo studies, we can establish an indirect comparison of their efficacy against Rhizoctonia solani, a soil-borne fungus responsible for significant crop losses worldwide.
Data Presentation: Efficacy Against Rhizoctonia solani
| Fungicide | Type | Efficacy Data | Target Pathogen | Source(s) |
| This compound | Biofungicide (Cyclic Lipopeptide) | Suppresses mycelial growth in a dose-dependent manner. Induces systemic resistance in plants.[1] | Rhizoctonia solani AG 2-1 & AG 4-HGI | [1] |
| Tebuconazole | Synthetic Fungicide (Triazole) | In vitro: 100% mycelial growth inhibition at concentrations of 0.1%, 0.2%, and 0.3%.[2] EC50 value of 0.509 µg/mL for mycelium growth inhibition.[3] In vivo (Field Trial): 71.97% control of sheath blight at 116.10 g a.i./hm².[3] | Rhizoctonia solani | [2][3] |
| Azoxystrobin | Synthetic Fungicide (Strobilurin) | In vitro: 33.88% to 80.38% mycelial growth inhibition at concentrations from 0.1% to 0.3%.[4] Mycelial growth inhibition of only 30% at 1,000 µg/ml.[5] In vivo (Greenhouse): Significantly reduced disease ratings and stem girdling.[5] | Rhizoctonia solani | [4][5] |
| Mancozeb | Synthetic Fungicide (Dithiocarbamate) | In vitro: 100% mycelial growth inhibition at concentrations of 0.1%, 0.2%, and 0.3%.[2] 61.37% to 91.80% mycelial growth inhibition at concentrations from 0.1% to 0.75%.[6] | Rhizoctonia solani | [2][6] |
Mechanisms of Action: A Tale of Two Strategies
This compound and synthetic fungicides employ fundamentally different strategies to combat fungal pathogens. This compound exhibits a dual mode of action, directly inhibiting fungal growth and stimulating the plant's own defense mechanisms. In contrast, synthetic fungicides typically target specific biochemical pathways within the fungus.
This compound: A Dual-Pronged Attack
-
Direct Antifungal Activity: this compound, as a biosurfactant, disrupts the integrity of fungal cell membranes. This leads to increased permeability, leakage of cellular contents, and ultimately, cell death[7].
-
Induced Systemic Resistance (ISR): this compound can trigger a plant's innate immune system, a phenomenon known as Induced Systemic Resistance (ISR)[8][9][10]. This leads to the activation of defense-related genes and the production of antimicrobial compounds, providing broad-spectrum and long-lasting protection against a variety of pathogens[8][9][10]. The signaling pathway for rhizobacteria-mediated ISR is often independent of salicylic acid but requires responsiveness to jasmonate and ethylene[11][12].
Synthetic Fungicides: Targeted Inhibition
-
Tebuconazole (Triazole): This fungicide inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane[13][14]. Specifically, it targets the C14-demethylase enzyme in the ergosterol synthesis pathway, leading to a buildup of toxic sterol precursors and disruption of membrane structure and function[13].
-
Azoxystrobin (Strobilurin): Azoxystrobin targets the mitochondrial respiratory chain in fungi[3][8][15]. It binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), blocking electron transfer and thereby inhibiting ATP synthesis[3][8][15]. This energy deprivation ultimately leads to fungal cell death.
References
- 1. Interplay between orfamides, sessilins and phenazines in the control of Rhizoctonia diseases by Pseudomonas sp. CMR12a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. pomais.com [pomais.com]
- 4. Mancozeb Fungicide Mode of Action [allpesticides.com]
- 5. researchtrend.net [researchtrend.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The cyclic lipopeptide orfamide induces systemic resistance in rice to Cochliobolus miyabeanus but not to Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induced systemic resistance (ISR) in plants: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel signaling pathway controlling induced systemic resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
evaluating the insecticidal potency of Orfamide B compared to commercial insecticides
A Comparative Guide for Researchers in Crop Protection and Drug Development
The quest for novel, effective, and environmentally benign insecticides is a perpetual challenge in agricultural science and public health. In this context, naturally derived compounds are of significant interest. Orfamide B, a cyclic lipopeptide produced by Pseudomonas species, has emerged as a potential biocontrol agent. This guide provides a comprehensive evaluation of the insecticidal potency of this compound, comparing it with established commercial insecticides. We present available experimental data, detail the methodologies for assessing its efficacy, and illustrate the current understanding of its mode of action.
Quantitative Comparison of Insecticidal Potency
Direct comparative studies detailing the insecticidal potency of this compound against a wide range of commercial insecticides are limited. However, by examining the efficacy of its close structural analog, Orfamide A, against the green peach aphid (Myzus persicae), and comparing this with data for commercial insecticides against the same pest, we can infer the potential of this compound as a viable insecticidal agent. Orfamide A and B differ by only a single amino acid, suggesting their biological activities are likely comparable.[1][2][3]
Table 1: Insecticidal Potency (LC50) of Orfamide A and Commercial Insecticides against Myzus persicae (Green Peach Aphid)
| Compound/Insecticide | Chemical Class | LC50 (µg/mL) | Reference(s) |
| Orfamide A | Cyclic Lipopeptide | 34.5 | [4] |
| Acetamiprid | Neonicotinoid | 0.04 - 0.29 | [5] |
| Spirotetramat | Tetramic Acid Derivative | 0.06 - 0.53 | [5] |
| Bifenthrin | Pyrethroid | 0.12 - 0.86 | [5] |
| Fenitrothion | Organophosphate | 0.07 - 0.60 | [5] |
| Thiamethoxam | Neonicotinoid | 4.1 | [6] |
| Imidacloprid | Neonicotinoid | 4.5 | [6] |
LC50 (Lethal Concentration 50) is the concentration of a substance required to kill 50% of a test population.
For a broader perspective, the following table presents the efficacy of various commercial insecticides against a different major agricultural pest, the beet armyworm (Spodoptera exigua). While direct data for this compound against this pest is not yet available, this provides a benchmark for the potency of commonly used insecticides.
Table 2: Insecticidal Potency (LC50) of Commercial Insecticides against Spodoptera exigua (Beet Armyworm)
| Insecticide | Chemical Class | LC50 (mg/L) | Reference(s) |
| Emamectin benzoate | Avermectin | 0.005 | [7] |
| Lufenuron | Benzoylurea | 0.65 | [7] |
| Chlorantraniliprole | Diamide | 0.86 | [8] |
| Spinosad | Spinosyn | 4.48 | [8] |
| Cypermethrin | Pyrethroid | 146 | [7] |
| Chlorpyrifos | Organophosphate | 175 | [7] |
Experimental Protocols
The assessment of insecticidal activity is conducted through standardized bioassays. The following are detailed protocols for methods commonly used in the evaluation of compounds like this compound.
Protocol 1: Topical Application Bioassay
This method assesses the contact toxicity of a compound.
-
Preparation of Test Solutions : A stock solution of the test compound (e.g., Orfamide A or B) is prepared in a suitable solvent such as acetone.[9] A series of graded concentrations are then made through serial dilution.
-
Insect Handling : Synchronized adult insects (e.g., Myzus persicae) are used. They are briefly anesthetized using CO2 to facilitate handling.
-
Application : A precise, small volume (e.g., 0.1 µL) of the test solution is applied to the dorsal thorax of each anesthetized insect using a micro-applicator.[10] A control group is treated with the solvent alone.
-
Incubation : The treated insects are placed on fresh leaf discs within a petri dish and maintained under controlled environmental conditions (e.g., 23-25°C, 16:8 hour light:dark photoperiod).[9][10]
-
Data Collection and Analysis : Mortality is assessed at 24, 48, and 72-hour intervals.[9] Insects that do not move when gently prodded are considered dead. The percentage mortality for each concentration is calculated, and if control mortality is between 5-20%, the data is corrected using Abbott's formula.[9] A Log-Dose Probit analysis is then used to determine the LC50 value.[9]
Protocol 2: Leaf-Dip Bioassay
This method evaluates the toxicity of a compound upon ingestion and contact.
-
Preparation of Test Solutions : As described in Protocol 1.
-
Leaf Treatment : Fresh leaves from a host plant are excised and dipped into the test solutions for 10-15 seconds to ensure complete coverage.[9] The leaves are then allowed to air-dry.
-
Insect Exposure : The treated leaves are placed in petri dishes containing moistened filter paper to maintain humidity.[9] A known number of insects are then introduced to each leaf.
-
Incubation and Data Analysis : The procedure is the same as in Protocol 1.
Protocol 3: Injection Bioassay
This method assesses the direct toxicity of a compound when introduced into the insect's hemocoel.
-
Preparation of Injection Solution : The purified compound is dissolved in a sterile, insect-compatible buffer (e.g., phosphate-buffered saline).[10]
-
Insect Handling : Healthy, late-instar larvae (e.g., Galleria mellonella) are selected.
-
Injection : A defined volume (e.g., 5-10 µL) of the test solution is injected into the hemocoel of each larva using a micro-syringe, typically through a proleg.[10] The control group is injected with the buffer only.
-
Incubation : The injected larvae are placed in a petri dish and maintained at an appropriate temperature in the dark.[10]
-
Data Analysis : Mortality is monitored at regular intervals, and the LD50 (Lethal Dose 50) is calculated.[10]
Mode of Action and Signaling Pathways
The precise molecular targets and signaling pathways affected by orfamides in insects are still under investigation and are considered speculative.[11] The primary hypothesis for their insecticidal activity is the disruption of cell membranes. As biosurfactants, the amphiphilic nature of orfamides allows them to insert into the lipid bilayer of cell membranes, which can alter their permeability and integrity, ultimately leading to cell lysis and insect death.
It is also thought that orfamides may play a role in helping the producing bacteria to overcome the insect's immune defenses, although the specific components of the immune system that are targeted remain unknown.
Figure 1. A generalized workflow for conducting insecticidal bioassays.
Figure 2. The hypothesized mechanism of insecticidal action for this compound.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of orfamide A as an insecticidal metabolite produced by Pseudomonas protegens F6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. zsp.com.pk [zsp.com.pk]
- 8. journals.plos.org [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]
Unveiling the Membrane-Disrupting Prowess of Orfamide B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. Orfamide B, a cyclic lipopeptide (CLP) produced by Pseudomonas species, has emerged as a promising candidate due to its potent antimicrobial and insecticidal activities.[1][2] This guide provides a comprehensive comparison of this compound's membrane-disrupting mechanism with other alternatives, supported by experimental data and detailed protocols to facilitate further research and development in this critical area.
Mechanism of Action: Direct Membrane Disruption
This compound, like many other CLPs, exerts its antimicrobial effects primarily through the physical disruption of microbial cell membranes.[3][4] This direct interaction leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death. This mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. The lytic activity of orfamides has been demonstrated against the zoospores of oomycetes, highlighting their role in biocontrol.[2][5]
Comparative Performance Data
To objectively assess the membrane-disrupting capabilities of this compound, a compilation of quantitative data from various studies is presented below. This includes Minimum Inhibitory Concentrations (MICs) against various microbes and hemolytic activity, providing a benchmark against other membrane-active agents.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Organism | MIC (µg/mL) | Reference |
| Orfamide A | Magnaporthe oryzae | - | [2] |
| This compound | Magnaporthe oryzae | - | [2] |
| Orfamide G | Magnaporthe oryzae | - | [2] |
| This compound | Rhizoctonia solani AG 4-HGI | >100 µM | [5] |
| Polymyxin B | Salmonella enterica | 0.5 µM | |
| Polymyxin B | Listeria monocytogenes | 128 µM |
Note: A direct MIC value in µg/mL for this compound against bacteria or fungi was not available in the searched literature. The provided data for this compound against R. solani is a concentration that caused increased hyphal branching, not complete inhibition.
Table 2: Zoospore Lysis Activity of Orfamides
| Compound | Organism | Concentration (µM) | Time to Lysis (seconds) | Reference |
| Orfamide A | Pythium ultimum | 25 | ~55 | [5] |
| This compound | Pythium ultimum | 25 | ~70 | [5] |
| Orfamide G | Pythium ultimum | 25 | ~70 | [5] |
| Orfamide A | Phytophthora porri | 25 | ~60 | [5] |
| This compound | Phytophthora porri | 25 | ~70 | [5] |
| Orfamide G | Phytophthora porri | 25 | ~70 | [5] |
Table 3: Hemolytic Activity
| Compound | Red Blood Cell Source | Concentration (µM) | % Hemolysis | Reference |
| Polymyxin B | Human | 100 | 6.1 ± 3.1 | [6] |
| Melittin | Human | 100 | >80 | [6] |
Note: Specific hemolytic activity data for this compound was not found in the provided search results. Melittin is included as a well-known hemolytic peptide for comparison.
Experimental Protocols for Mechanism Confirmation
The following section details the methodologies for key experiments used to characterize the membrane-disrupting activity of compounds like this compound.
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay determines the extent of membrane damage by measuring the influx of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[4][7]
Protocol:
-
Grow the target microbial cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the buffer to a specific optical density (e.g., OD600 of 0.2).
-
Add SYTOX Green to a final concentration of 0.2 to 5 µM.
-
Add varying concentrations of this compound or the comparator compound to the cell suspension.
-
Incubate the mixture at the optimal growth temperature of the microbe.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) at different time points using a fluorescence microplate reader.
-
A positive control (e.g., a known membrane-permeabilizing agent like Polymyxin B) and a negative control (untreated cells) should be included.
Liposome Leakage Assay
This in vitro assay assesses the ability of a compound to disrupt model lipid membranes (liposomes) by measuring the release of an encapsulated fluorescent dye.[8][9]
Protocol:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of a fluorescent dye (e.g., calcein or carboxyfluorescein) in a suitable buffer.
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
Add the liposome suspension to a multi-well plate.
-
Add different concentrations of this compound or the comparator compound to the wells.
-
Monitor the increase in fluorescence over time, which corresponds to the leakage of the dye from the liposomes.
-
The maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.
-
Percentage of leakage is calculated relative to the fluorescence of the detergent-lysed liposomes.
Hemolysis Assay
This assay evaluates the cytotoxic effect of a compound on red blood cells (RBCs), providing an indication of its potential toxicity to mammalian cells.[10][11]
Protocol:
-
Obtain fresh red blood cells (e.g., human or sheep) and wash them with isotonic buffer (e.g., PBS) by centrifugation.
-
Prepare a suspension of RBCs (e.g., 1-4% v/v) in the buffer.
-
Add serial dilutions of this compound or the comparator compound to the RBC suspension.
-
Incubate the samples at 37°C for a specified time (e.g., 1 hour).
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 405, 530, or 570 nm).
-
A positive control (100% hemolysis) is typically achieved by adding a detergent like Triton X-100, and a negative control (0% hemolysis) consists of RBCs in buffer only.
-
Calculate the percentage of hemolysis relative to the positive control.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the membrane-disrupting mechanism and the experimental approach to its confirmation, the following diagrams are provided.
Caption: Proposed mechanism of this compound-induced membrane disruption.
Caption: Experimental workflow for confirming membrane disruption.
Conclusion
This compound represents a compelling lead compound in the quest for novel antimicrobial agents. Its mechanism of action, centered on the direct disruption of microbial membranes, offers a potential solution to combat the rise of drug-resistant pathogens. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound and other related cyclic lipopeptides. Future studies should focus on obtaining more extensive comparative data, including a broader range of microbial species and clinically relevant comparators, to fully elucidate the therapeutic window and potential applications of this promising molecule.
References
- 1. Frontiers | Identification of the Molecular Determinants Involved in Antimicrobial Activity of Pseudodesmin A, a Cyclic Lipopeptide From the Viscosin Group [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic lipopeptide production by plant-associated Pseudomonas spp.: diversity, activity, biosynthesis, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 6. zenitscience.com [zenitscience.com]
- 7. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Orfamide B: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Orfamide B, a cyclic lipopeptide with notable biological activity. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure laboratory safety and environmental protection.
This compound: Key Data
To facilitate proper handling and disposal, key quantitative data for this compound are summarized below.
| Property | Value |
| CAS Number | 939960-35-7 |
| Molecular Formula | C₆₃H₁₁₂N₁₀O₁₇ |
| Molecular Weight | 1281.6 g/mol |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |
| Storage Temperature | -20°C |
Disposal Procedures: A Step-by-Step Guide
The unknown full toxicological and environmental impact of this compound requires that it be treated as a chemical waste stream. Disposal via standard trash or sanitary sewer is not recommended.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Waste Segregation and Collection
Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired pure this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves, and paper towels) in a dedicated, clearly labeled, and sealable waste container.
-
The container should be made of a material compatible with the solvents in which this compound was dissolved.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
-
Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Chemical Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of this compound
-
The solvent(s) present in the container
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Storage of Waste
Store this compound waste in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation
-
Under the control of laboratory personnel
-
Away from general laboratory traffic
-
In secondary containment to prevent spills
Final Disposal
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize this compound waste unless a validated protocol is available and approved by your institution's safety office.
Experimental Protocols
Currently, there are no established and validated experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. Therefore, the recommended procedure is collection and disposal via a licensed waste management provider.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Orfamide B
For Immediate Implementation: Essential Safety and Handling Protocols for Orfamide B
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is mandatory to ensure personal safety and proper disposal of this cyclic lipopeptide.
This compound is a bioactive cyclic lipopeptide that necessitates careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds and general guidelines for handling hazardous peptides indicate that it should be treated with caution. It may be harmful if swallowed and is suspected of causing genetic defects[1].
Essential Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves must be inspected before use and disposed of as contaminated waste after handling[2].
-
Body Protection: A fully buttoned laboratory coat is necessary to protect against skin contact.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a dust respirator or a self-contained breathing apparatus should be used[3].
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound should be conducted within a designated chemical fume hood to minimize inhalation exposure.
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing and Reconstitution:
-
If working with a solid form, carefully weigh the required amount in a chemical fume hood to avoid generating dust.
-
This compound is soluble in DMF, DMSO, ethanol, and methanol[3]. When preparing solutions, add the solvent slowly to the solid to prevent splashing.
-
-
Experimental Use: Conduct all experimental procedures within the fume hood. Avoid direct contact with the substance and solutions containing it.
-
Post-Experiment: Upon completion of work, decontaminate all surfaces and equipment.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
Surfaces and Equipment: Wipe down all surfaces and equipment that may have come into contact with this compound. An effective method is to first use an enzymatic detergent, followed by a 6% sodium hypochlorite (bleach) solution[1]. Allow for a contact time of at least 20-60 minutes before rinsing thoroughly with water[3].
-
Spills:
-
Small Spills: Use appropriate tools to carefully collect the spilled material into a labeled, sealed container for hazardous waste disposal[3].
-
Large Spills: Evacuate the area and consult with your institution's environmental health and safety department.
-
Disposal:
-
Liquid Waste: Liquid waste containing this compound should be chemically inactivated before disposal. This can be achieved by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or a 1 M solution of sodium hydroxide or hydrochloric acid. Allow the mixture to react for at least 30-60 minutes. If a strong acid or base is used, the solution must be neutralized to a pH between 5.5 and 9.0 before drain disposal, in accordance with local regulations[3].
-
Solid Waste: All solid waste contaminated with this compound, including gloves, pipette tips, vials, and bench paper, must be collected in a clearly labeled, leak-proof hazardous waste container and disposed of according to institutional guidelines[3].
Physical and Chemical Properties of Orfamides
The following table summarizes key quantitative data for this compound and its closely related analog, Orfamide A.
| Property | This compound | Orfamide A | References |
| Molecular Formula | C₆₃H₁₁₂N₁₀O₁₇ | C₆₄H₁₁₄N₁₀O₁₇ | [3] |
| Molecular Weight | 1281.6 g/mol | 1295.7 g/mol | [3] |
| CAS Number | 939960-35-7 | 939960-34-6 | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | Soluble in DMF, DMSO, Ethanol, Methanol. Poor water solubility. | [3] |
| Storage Temperature | -20°C | -20°C | [3] |
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
